Dclk1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N6O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28) |
InChI Key |
QETPJCBGWLJJLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Dclk1-IN-4: A Technical Guide on its Mechanism of Action in Cancer Stem Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the mechanism of action of DCLK1 inhibitors in cancer stem cells, with a focus on the well-characterized inhibitor DCLK1-IN-1 as a proxy for Dclk1-IN-4, for which public information is not available. Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role as a marker and functional regulator of cancer stem cells (CSCs).[1][2]
DCLK1: A Key Regulator of Cancer Stem Cell Biology
DCLK1 is overexpressed in various solid tumors, including those of the gastrointestinal tract, pancreas, and colon.[1] Its expression is strongly correlated with tumor progression, metastasis, and resistance to conventional therapies.[1] DCLK1 is not only a marker of CSCs but also an active participant in the signaling pathways that maintain their self-renewal and pluripotency.[3]
DCLK1-expressing CSCs are implicated in tumor initiation, growth, and recurrence.[1][2] These cells possess the ability to self-renew and differentiate into the heterogeneous populations of cells that constitute a tumor. By targeting DCLK1, it is possible to eliminate the CSC population, thereby potentially leading to a more durable anti-cancer response.
Dclk1-IN-1: A Potent and Selective DCLK1 Inhibitor
DCLK1-IN-1 is a small molecule inhibitor that has been developed to target the kinase activity of DCLK1.[2] It serves as a valuable tool for elucidating the biological functions of DCLK1 and as a lead compound for the development of novel anti-cancer therapeutics.
Biochemical Activity and Selectivity
DCLK1-IN-1 demonstrates potent inhibition of DCLK1 kinase activity. The inhibitory activity of DCLK1-IN-1 and its negative control, DCLK1-NEG, are summarized in the table below.
| Compound | DCLK1 IC50 (nM) | LRRK2 IC50 (nM) | ERK5 IC50 (nM) | BRD4 IC50 (nM) | Reference |
| DCLK1-IN-1 | 143 | >10000 | >10000 | >10000 | [2] |
| DCLK1-NEG | >10000 | >10000 | >10000 | >10000 |
Table 1: Biochemical potency and selectivity of DCLK1-IN-1.
Cellular Activity
In cellular assays, DCLK1-IN-1 effectively reduces the growth and survival of cancer cells harboring DCLK1-expressing CSCs. The half-maximal inhibitory concentration (IC50) values for DCLK1-IN-1 in different colorectal cancer (CRC) cell lines are presented below.
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 3.842 | [2] |
| hCRC#1 | 3.620 | [2] |
Table 2: Cellular activity of DCLK1-IN-1 in colorectal cancer cell lines.
Mechanism of Action in Cancer Stem Cells
The primary mechanism of action of DCLK1 inhibitors in cancer stem cells involves the disruption of key signaling pathways essential for their survival, self-renewal, and tumorigenicity.
Inhibition of DCLK1 Kinase Activity
DCLK1-IN-1 directly binds to the ATP-binding pocket of the DCLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity is the initial event that triggers a cascade of anti-cancer effects.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dclk1, a tumor stem cell marker, regulates pro-survival signaling and self-renewal of intestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Doublecortin-Like Kinase 1 (DCLK1) in Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical multifaceted protein in the landscape of oncology. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a highly specific marker for tumor stem cells (TSCs) in a variety of solid malignancies, including those of the colon, pancreas, breast, and kidney.[1][2][3][4] Its overexpression is frequently correlated with advanced tumor stage, metastasis, therapy resistance, and poor patient prognosis.[5][6] DCLK1 orchestrates tumorigenesis by modulating a complex network of oncogenic signaling pathways, driving epithelial-mesenchymal transition (EMT), promoting cancer stemness, and sculpting an immunosuppressive tumor microenvironment. This technical guide provides an in-depth examination of the molecular mechanisms underpinning DCLK1's function in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks it governs.
DCLK1: A Bona Fide Cancer Stem Cell Marker
DCLK1 is a microtubule-associated protein kinase that has been identified as a selective marker for cancer stem cells (CSCs) or tumor stem cells (TSCs) in numerous cancers, including colorectal, pancreatic, esophageal, and renal carcinomas.[1][3][7] Unlike many other stem cell markers, DCLK1 specifically marks the TSC population without labeling normal intestinal stem cells, making it an attractive therapeutic target.[3][8] The ablation of DCLK1-positive (DCLK1+) cells in mouse models of intestinal polyposis has been shown to induce tumor regression without damaging adjacent normal tissue.[1]
These DCLK1+ TSCs are a subpopulation of cancer cells characterized by their capacity for self-renewal and the ability to generate the heterogeneous lineages of cancer cells that constitute a tumor.[1] They are intrinsically linked to cancer initiation, progression, drug resistance, and relapse.[1][7]
Core Mechanisms of DCLK1 in Tumorigenesis
DCLK1's pro-tumorigenic functions are exerted through its influence on several fundamental cancer-related processes.
Regulation of Key Oncogenic Signaling Pathways
DCLK1 acts as a central hub, regulating multiple critical signaling pathways that are frequently dysregulated in cancer.[1][3] Studies have demonstrated that DCLK1 can activate pathways such as Wnt/β-catenin, Notch, NF-κB, PI3K/Akt, and RAS/MAPK to promote cancer growth and progression.[1][2][3][9]
-
Wnt/β-catenin: In breast and colorectal cancer, DCLK1 promotes tumorigenesis by activating the Wnt/β-catenin pathway.[2][10] This interaction can lead to the transcription of downstream targets like c-Myc, driving cell proliferation.[3][10]
-
Notch: DCLK1 is a positive regulator of the Notch signaling network, particularly in head and neck squamous cell carcinoma (HNSCC) and pancreatic cancer.[3][11] This regulation promotes cancer cell proliferation and survival.[11]
-
NF-κB: DCLK1 can induce and activate the NF-κB pathway, often via the PI3K/Akt axis, which is crucial for driving EMT in colorectal cancer cells.[1][9]
-
RAS/MAPK: A physical interaction between DCLK1 and mutant KRAS has been identified, with DCLK1 acting as a potential KRAS effector.[12] Loss of DCLK1 in KRAS-mutant models leads to decreased phospho-ERK levels, impairing proliferation.[12] In breast cancer, DCLK1-induced activation of the ERK-MAPK pathway promotes malignancy and metastasis.[2]
-
PI3K/Akt: In colorectal cancer, DCLK1 activates NF-κB through the PI3K/Akt/IκBα pathway.[9] In pancreatic cancer, DCLK1-α-long isoforms can activate the PI3K/AKT/mTOR signaling pathway to increase invasion and drug resistance.[4]
Driving Epithelial-Mesenchymal Transition (EMT) and Metastasis
EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive capabilities. DCLK1 is a master regulator of this process in numerous cancers.[1][13][14] It controls the expression of key EMT-associated transcription factors, including Snail, Slug, Twist, and Zeb1.[1] Overexpression of DCLK1 leads to the downregulation of epithelial markers like E-cadherin and ZO-1, and the upregulation of mesenchymal markers such as Vimentin and N-cadherin.[2][14][15] This DCLK1-driven EMT is directly linked to increased cancer cell invasion, metastasis, and ultimately, poor prognosis.[1][15]
Maintenance of Cancer Stemness and Pluripotency
DCLK1 is functionally involved in maintaining the "stemness" of cancer cells. It achieves this by regulating the expression of core pluripotency factors, including Nanog, Oct4, Sox2, Klf4, and Myc.[1][2] This regulation enhances the self-renewal capacity of TSCs, which is fundamental to sustained tumor growth and recurrence.[1][16]
Interaction with the Tumor Microenvironment (TME)
DCLK1 plays a pivotal role in shaping an immunosuppressive TME. High DCLK1 expression is correlated with increased infiltration of immune cells, particularly tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).[17][18] DCLK1+ CSCs can polarize macrophages towards an anti-inflammatory M2 phenotype and inhibit the function of cytotoxic CD8+ T cells by increasing the expression of inhibitors like TGF-β1 and CXCL12.[7][17] Furthermore, DCLK1 can promote the expression of the immune checkpoint ligand PD-L1, helping tumors evade immune surveillance.[7]
Quantitative Data on DCLK1 in Cancer
The expression level of DCLK1 is a significant prognostic indicator in various cancers. High expression is consistently associated with negative clinical outcomes.
| Cancer Type | Finding | Impact | Reference |
| Colorectal Cancer (CRC) | High DCLK1 expression detected in 36.7% of tissue samples. | Patients with high DCLK1 expression had a significantly longer survival time in one study, suggesting a complex, potentially protective role in some contexts. | [8] |
| Colorectal Cancer (CRC) | High DCLK1 immunostaining vs. low. | 5-year disease-specific survival was 52.5% in the high-DCLK1 group vs. 85.7% in the low-DCLK1 group. | [6] |
| Clear Cell Renal Carcinoma (ccRCC) | DCLK1 is overexpressed in >93% of RCC tumors vs. normal tissue. | Median survival difference between high and low DCLK1 protein expression groups was 761 days. | [13] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | High DCLK1 expression in primary and recurrent tumors. | Associated with reduced overall survival. | [11] |
| Breast Cancer | Higher DCLK1 expression in patient samples. | Resulted in a poor survival rate compared to patients with lower DCLK1 expression. | [2] |
| Colon & Gastric Adenocarcinoma | High DCLK1 mRNA expression analyzed from TCGA data. | Predicted worse clinical outcomes and correlated with increased immune and stromal components. | [17][18] |
Visualizing DCLK1 Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the complex interactions involving DCLK1.
DCLK1-Regulated Oncogenic Pathways
Caption: DCLK1 modulates key oncogenic signaling pathways to drive tumorigenesis.
DCLK1's Role in the Tumor Microenvironment
Caption: DCLK1+ CSCs sculpt an immunosuppressive tumor microenvironment.
General Experimental Workflow for DCLK1 Functional Analysis
Caption: A typical workflow for investigating the oncogenic functions of DCLK1.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of DCLK1. The following are generalized protocols for key experiments.
siRNA-Mediated Knockdown of DCLK1 in Cancer Cell Lines
This protocol is used to transiently silence DCLK1 expression to study its functional effects on cell behavior.
Materials:
-
Cancer cell line of interest (e.g., Caki-2, SW480)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
DCLK1-targeting siRNA and non-targeting scramble control siRNA (siSCR)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates, sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 25 nM (final concentration) of siRNA (siDCLK1 or siSCR) in 100 µL of Opti-MEM. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the growth medium from the cells. b. Add the 200 µL siRNA-lipid complex dropwise to each well. c. Add 1.8 mL of fresh, antibiotic-free complete growth medium to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells for downstream analysis. c. Validation: Confirm DCLK1 knockdown efficiency via real-time RT-PCR (at 48h) and Western blot (at 72h).[13] d. Functional Assays: Use the transfected cells for proliferation, migration, invasion, or clonogenic assays.[13]
Immunohistochemistry (IHC) for DCLK1 in Tissue Samples
This protocol is used to detect the presence and localization of DCLK1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-DCLK1 monoclonal or polyclonal antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2x, 5 min each). b. Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min). c. Rinse with distilled water.
-
Antigen Retrieval: a. Heat slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature (approx. 20 min).
-
Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer to the tissue sections and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-DCLK1 antibody in blocking buffer according to the manufacturer's recommendation. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS (3x, 5 min each). b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: a. Rinse slides with PBS (3x, 5 min each). b. Apply DAB substrate solution and monitor for color development (brown precipitate) under a microscope. c. Stop the reaction by immersing the slides in distilled water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the slides in running tap water. c. Dehydrate through a graded ethanol series and clear in xylene. d. Mount with a permanent mounting medium and coverslip.
-
Analysis: Evaluate DCLK1 staining intensity and distribution using a light microscope.[8][15]
Conclusion and Future Directions
DCLK1 stands as a pivotal regulator of tumorigenesis, acting through its role as a cancer stem cell marker and a modulator of critical oncogenic pathways. Its multifaceted functions in promoting EMT, metastasis, stemness, and therapy resistance, combined with its ability to create an immunosuppressive tumor microenvironment, solidify its status as a high-value therapeutic target.[1][3][7] The strong correlation between high DCLK1 expression and poor clinical outcomes across a range of cancers further underscores its clinical relevance.[5]
Future research should focus on elucidating the distinct functions of different DCLK1 isoforms, as these may have unique roles in cancer progression.[3][19] The development of more specific and potent small-molecule inhibitors and targeted therapies, such as monoclonal antibodies or CAR-T cells directed against DCLK1+ cells, holds significant promise for improving outcomes for patients with advanced and resistant cancers.[5][7][20] Combining DCLK1-targeted therapies with conventional chemotherapy or immunotherapy could represent a powerful strategy to overcome resistance and eradicate the tumor-initiating cell population, ultimately preventing cancer recurrence.[7]
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 5. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis | MDPI [mdpi.com]
- 6. The Essential Role of DCLK1 in Pathogenesis, Diagnostic Procedures and Prognostic Stratification of Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the clinical significance of DCLK1+ colorectal cancer using novel monoclonal antibodies against DCLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 promotes epithelial-mesenchymal transition via the PI3K/Akt/NF-κB pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. DCLK1 is a broadly dysregulated target against epithelial-mesenchymal transition, focal adhesion, and stemness in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DCLK1 is up-regulated and associated with metastasis and prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dclk1 facilitates intestinal tumor growth via enhancing pluripotency and epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cancer Stem Cell Marker DCLK1 Correlates with Tumorigenic Immune Infiltrates in the Colon and Gastric Adenocarcinoma Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DCLK1 and its oncogenic functions: A promising therapeutic target for cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Progress of DCLK1 Inhibitors as Cancer Therapeutics: Ingenta Connect [ingentaconnect.com]
A Technical Guide to DCLK1 Inhibition and its Reversal of Epithelial-Mesenchymal Transition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Dclk1-IN-4" was not identified in the available scientific literature. This guide will focus on the well-documented and highly specific Doublecortin-like kinase 1 (DCLK1) inhibitor, DCLK1-IN-1 , as a representative molecule to explore the effects of DCLK1 kinase inhibition on the epithelial-mesenchymal transition (EMT). The principles and findings discussed are broadly applicable to the therapeutic strategy of targeting DCLK1 in oncology.
Introduction: DCLK1 as a Therapeutic Target in Oncology
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a critical regulator in cancer biology. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a specific marker for tumor stem cells in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1][2] Its overexpression is frequently correlated with poor prognosis, metastasis, and therapeutic resistance.[3]
A primary mechanism through which DCLK1 promotes cancer progression is by driving the epithelial-mesenchymal transition (EMT). EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a hallmark of cancer invasion and metastasis.[4] DCLK1 activation leads to the upregulation of key mesenchymal markers and transcription factors while suppressing epithelial markers.[5] Consequently, inhibiting the kinase activity of DCLK1 presents a promising therapeutic strategy to reverse EMT, suppress metastasis, and potentially overcome drug resistance.[3][6]
This document provides an in-depth overview of the mechanism of DCLK1 in promoting EMT and the profound effects of its inhibition by compounds such as DCLK1-IN-1.
DCLK1-Mediated Signaling in Epithelial-Mesenchymal Transition
DCLK1 functions as a central node in a complex signaling network that maintains a mesenchymal state. Its kinase activity influences several major pro-oncogenic pathways that converge to activate EMT-associated transcription factors (EMT-TFs).
Key signaling pathways influenced by DCLK1 include:
-
PI3K/AKT and MAPK/ERK Pathways: Aberrant activation of these pathways, often downstream of growth factor receptors like EGFR, is a crucial trigger for cancer initiation and progression. DCLK1 activity is implicated in sustaining the signaling output from these pathways.[5][7]
-
β-Catenin Signaling: DCLK1 can modulate β-catenin, a key component of the Wnt signaling pathway, which is fundamental for both stemness and EMT.[7][8]
-
Hippo Signaling Pathway: Evidence suggests DCLK1 can inhibit the tumor-suppressive Hippo pathway, leading to the activation of the transcriptional co-activator YAP, which promotes cell proliferation and EMT.[6]
-
EMT Transcription Factors: Ultimately, these upstream signals lead to the increased expression and/or activity of master EMT-TFs such as Snail, ZEB1, and Twist.[5][9][10] These factors directly repress the expression of epithelial genes like E-cadherin and activate mesenchymal genes like Vimentin and N-cadherin.
Quantitative Effects of DCLK1 Inhibition on EMT Markers
Treatment of cancer cells with DCLK1 inhibitors like DCLK1-IN-1 leads to a clear and measurable reversal of the EMT phenotype. This is characterized by the downregulation of mesenchymal markers and the upregulation of epithelial markers at both the mRNA and protein levels.
Table 1: Effect of DCLK1 Inhibition on Mesenchymal Markers
| Marker | Cancer Type | Inhibitor | Observed Effect | Reference |
|---|---|---|---|---|
| N-Cadherin | Renal Cell Carcinoma | DCLK1-IN-1 | Significant decrease in protein expression | [11] |
| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |
| Vimentin | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |
| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |
| Snail | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |
| Lung Cancer | XMD-17-51 | Decreased protein levels | [9] | |
| Lung Adenocarcinoma | DCLK1 Knockout | Downregulation | [5] | |
| ZEB1 | Pancreatic Cancer | DCLK1-IN-1 | Decreased protein expression | [6] |
| Lung Cancer | XMD-17-51 | Decreased protein levels | [9] |
| | Lung Adenocarcinoma | DCLK1 Knockout | Downregulation |[5] |
Table 2: Effect of DCLK1 Inhibition on Epithelial Markers
| Marker | Cancer Type | Inhibitor | Observed Effect | Reference |
|---|---|---|---|---|
| E-Cadherin | Lung Cancer | XMD-17-51 | Increased protein levels | [9] |
| Renal Cell Carcinoma | DCLK1-IN-1 | Increased intensity and membrane localization | [11] | |
| Lung Adenocarcinoma | DCLK1 Knockout | Upregulation | [5] |
| ZO1 | Lung Adenocarcinoma | DCLK1 Knockout | Upregulation |[5] |
Table 3: Functional and Potency Data for DCLK1 Inhibitors
| Inhibitor | Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|---|
| DCLK1-IN-1 | Kinase Activity IC₅₀ | Cell-free assay | 143 nM | [12] |
| Cell Growth IC₅₀ | HCT116 (CRC) | 3.842 µM | [12] | |
| Cell Growth IC₅₀ | hCRC#1 | 3.620 µM | [12] |
| XMD-17-51 | Kinase Activity IC₅₀ | Cell-free assay | 14.64 nM |[9] |
Key Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the effect of DCLK1 inhibitors on EMT. Specific details such as antibody concentrations and incubation times must be optimized for individual experimental systems.
Western Blotting for EMT Marker Expression
This technique is used to quantify changes in protein levels of epithelial and mesenchymal markers following inhibitor treatment.
-
Cell Treatment: Culture cancer cells (e.g., A549, PANC-1, ACHN) to 70-80% confluency. Treat cells with various concentrations of DCLK1-IN-1 (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).[11]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against EMT markers (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Transwell Migration and Invasion Assay
This assay measures the functional effect of DCLK1 inhibition on the migratory and invasive capacity of cancer cells.
-
Cell Preparation: Serum-starve cancer cells for 12-24 hours after treatment with DCLK1-IN-1 or vehicle.
-
Assay Setup:
-
Migration: Add serum-free media containing the treated cells to the upper chamber of a Transwell insert (8 µm pore size). Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Invasion: For the invasion assay, coat the Transwell insert with a layer of Matrigel to simulate the basement membrane before adding the cells.[11]
-
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours).
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields. A significant reduction in the number of stained cells in the inhibitor-treated group compared to the control indicates decreased migration or invasion.[6][11]
Immunohistochemistry (IHC)
IHC is used to analyze protein expression and localization within tissue samples, such as xenograft tumors.
-
Tissue Preparation: Harvest xenograft tumors from mice treated with DCLK1-IN-1 or vehicle. Fix the tissues in 4% paraformaldehyde, embed in paraffin, and slice into thin sections (e.g., 6 µm).[2]
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA).[2]
-
Staining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with a primary antibody against an EMT marker (e.g., anti-E-cadherin) overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Develop the signal using a chromogen like DAB, which produces a brown precipitate. Counterstain with hematoxylin to visualize cell nuclei.[2]
-
Analysis: Image the slides and assess the intensity and localization of the staining. A stronger membrane-associated E-cadherin signal in the treated group would indicate a reversal of EMT.
Conclusion and Future Directions
The inhibition of DCLK1 kinase activity, exemplified by the action of DCLK1-IN-1, presents a robust strategy for reversing the epithelial-mesenchymal transition in cancer cells. By blocking key signaling pathways that uphold the mesenchymal state, DCLK1 inhibitors effectively reduce the expression of mesenchymal markers, restore epithelial characteristics, and functionally impair cancer cell migration and invasion.[6][11] The quantitative data and established experimental protocols outlined in this guide provide a framework for researchers and drug developers to investigate and advance DCLK1-targeted therapies.
Future research should continue to elucidate the full spectrum of DCLK1 substrates and downstream effectors to uncover additional mechanisms of action and potential biomarkers. Furthermore, exploring the synergy of DCLK1 inhibitors with other targeted therapies or immunotherapies holds significant promise, as reversing EMT may also render tumors more susceptible to conventional treatments and immune-mediated clearance.[13][14] The development of next-generation DCLK1 inhibitors with improved potency and pharmacokinetic profiles will be crucial for translating these compelling preclinical findings into effective clinical treatments.
References
- 1. DCLK1 is a broadly dysregulated target against epithelial-mesenchymal transition, focal adhesion, and stemness in clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells | Semantic Scholar [semanticscholar.org]
- 5. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Understanding DCLK1 Signaling Inhibition: A Technical Guide
A Note on Dclk1-IN-4: Extensive literature searches did not yield specific public data for a compound named "this compound." The following guide is based on the well-characterized, selective DCLK1 inhibitor, DCLK1-IN-1 , and general findings from DCLK1 knockdown or knockout studies. It is plausible that "this compound" is an internal designation, a newer compound with limited public information, or a variant of other known DCLK1 inhibitors. The principles and affected pathways described herein are expected to be broadly applicable to selective DCLK1 kinase inhibition.
Executive Summary
Doublecortin-like kinase 1 (DCLK1) is a multifaceted protein that functions as both a microtubule-associated protein and a serine/threonine kinase.[1][2] Its overexpression is strongly correlated with advanced clinical stage, metastasis, and poor overall survival in numerous cancers, including those of the gastrointestinal tract, pancreas, and lungs.[2] DCLK1 is recognized as a specific marker for tumor stem cells (TSCs) and plays a pivotal role in driving tumorigenesis, epithelial-mesenchymal transition (EMT), and therapy resistance.[3][4] Inhibition of the kinase function of DCLK1 has emerged as a promising therapeutic strategy to counteract these effects. This guide details the signaling pathways affected by DCLK1 inhibition, presents quantitative data from key experiments, and outlines the methodologies used to generate these findings.
Data Presentation: The Impact of DCLK1 Inhibition
The following tables summarize quantitative data from studies utilizing DCLK1 inhibitors (specifically DCLK1-IN-1) or genetic knockdown of DCLK1. These results highlight the potent effects of targeting DCLK1 on cancer cell viability, stemness, and related signaling pathways.
Table 1: In Vitro Efficacy of DCLK1 Inhibition on Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Quantitative Measurement | Reference |
| HCT116 (Colorectal Cancer) | DCLK1-IN-1 | 3.842 µM | Reduced Cell Growth | IC50 | [5] |
| hCRC#1 (Colorectal Cancer) | DCLK1-IN-1 | 3.620 µM | Reduced Cell Growth | IC50 | [5] |
| HCT116 | DCLK1-IN-1 | 3 µM | Reduced Survival, Increased Apoptosis | Significant reduction in survival and increase in apoptosis markers | [5] |
| HCT116 | DCLK1-IN-1 | 1 µM | Reduced Migration | Significant reduction in cell migration | [5] |
| PANC-1 (Pancreatic Cancer) | DCLK1-IN-1 | Not Specified | Blocked EMT Program | Reversal of EMT markers | [6] |
| AsPC-1 (Pancreatic Cancer) | DCLK1-IN-1 | Not Specified | Blocked EMT Program | Reversal of EMT markers | [6] |
| iCCA (Cholangiocarcinoma) | LRRK2-IN-1 | Dose-dependent | Anti-proliferative | Dose-dependent decrease in proliferation | [7] |
| pCCA (Cholangiocarcinoma) | LRRK2-IN-1 | Dose-dependent | Anti-proliferative | Dose-dependent decrease in proliferation | [7] |
*Note: LRRK2-IN-1 is a multi-targeted kinase inhibitor from which DCLK1-IN-1 was developed.[5]
Table 2: Effect of DCLK1 Inhibition on Cancer Stem Cell Properties
| Cell Line/Model | Treatment | Effect | Quantitative Measurement | Reference |
| HCT116 | DCLK1-IN-1 | Reduced Self-Renewal | Significant decrease in sphere growth and size | [5] |
| hCRC#1 | DCLK1-IN-1 | Reduced Self-Renewal | Significant decrease in sphere growth and size | [5] |
| NSCLC Primary Spheroids | DCLK1 knockdown | Abrogated Secondary Spheroid Formation | Complete abrogation | [3] |
| Prostate Cancer Cells | DCLK1 knockdown | Suppressed Stem Cell-like Phenotype | Decreased colony and sphere formation; reduced expression of c-Myc, OCT4, CD44, NANOG, SOX2, KLF4 | [8] |
Core Signaling Pathways Modulated by DCLK1 Inhibition
DCLK1 kinase activity is a central node in a network of signaling pathways that are crucial for tumor progression. Inhibition of DCLK1 disrupts these oncogenic signals.
Epithelial-Mesenchymal Transition (EMT) and Stemness Pathways
DCLK1 is a master regulator of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.[9] It governs the expression of key pluripotency and EMT-associated transcription factors.[9]
-
Key Downstream Targets: SNAIL, SLUG, ZEB1, TWIST, NANOG, SOX2, OCT4.[3][9][10]
-
Effect of Inhibition: Inhibition of DCLK1 leads to the downregulation of these transcription factors, resulting in the reversal of the EMT phenotype and a reduction in cancer stem cell properties.[3][6] For instance, DCLK1 inhibition significantly reduces the protein expression of SNAIL and SLUG in non-small cell lung cancer (NSCLC) cells.[3]
Caption: DCLK1 inhibition blocks EMT and cancer stemness pathways.
Pro-inflammatory Signaling (XRCC5/COX2/PGE2 Axis)
Recent findings in colorectal cancer (CRC) have unveiled a novel mechanism where DCLK1 drives an aggressive phenotype through a pro-inflammatory cascade.[5]
-
Mechanism: DCLK1 interacts with and phosphorylates the DNA repair protein XRCC5. This interaction stabilizes XRCC5, leading to increased expression of cyclooxygenase-2 (COX2). COX2, in turn, elevates the production of prostaglandin E2 (PGE2), a key inflammatory mediator that promotes cancer cell survival, proliferation, and migration.[5]
-
Effect of Inhibition: Treatment with DCLK1-IN-1 disrupts this entire axis, leading to reduced COX2 expression and PGE2 production, thereby attenuating the aggressive CRC phenotype.[5]
Caption: DCLK1 inhibition disrupts the pro-inflammatory XRCC5/COX2/PGE2 axis.
Hippo-YAP Pathway
In prostate cancer, DCLK1 has been shown to promote stem cell-like properties by modulating the Hippo signaling pathway.[8]
-
Mechanism: DCLK1 inhibits the Hippo pathway kinase LATS1 (Large Tumor Suppressor 1). This inhibition prevents the phosphorylation and subsequent degradation of the transcriptional co-activator YAP (Yes-associated protein). Active, non-phosphorylated YAP translocates to the nucleus and promotes the expression of genes associated with stemness and cell proliferation.[8]
-
Effect of Inhibition: DCLK1 knockdown or inhibition leads to the activation of LATS1, which in turn phosphorylates and inactivates YAP, thereby suppressing the cancer stem cell phenotype.[8]
Caption: DCLK1 inhibition activates the Hippo pathway, leading to YAP inactivation.
Other Implicated Pathways
DCLK1 also influences several other critical oncogenic pathways. Inhibition of DCLK1 is expected to have downstream effects on:
-
Wnt/β-catenin Signaling: DCLK1 can regulate this pathway, which is fundamental for stem cell maintenance.[1][10]
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell growth and survival and can be influenced by DCLK1, particularly in the context of KRAS mutations.[1]
-
MAPK/ERK Signaling: DCLK1 can activate this pathway to promote EMT and tumor progression.[4]
-
Notch and NF-κB Signaling: These pathways, crucial for cell fate decisions and inflammation, are also regulated by DCLK1.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the effects of DCLK1 inhibition.
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of specific proteins (e.g., DCLK1, SNAIL, SLUG, COX2, YAP) following treatment with a DCLK1 inhibitor.
-
Methodology:
-
Cell Lysis: Cells are cultured and treated with DCLK1-IN-1 or a vehicle control for a specified time. Post-treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH or β-actin.
-
In Vitro Sphere Formation Assay
-
Objective: To assess the self-renewal capacity and stem-like properties of cancer cells.
-
Methodology:
-
Cell Seeding: Cells are harvested and seeded as single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Medium: Cells are cultured in serum-free sphere-forming medium (e.g., DMEM/F12) supplemented with B27, N2, EGF, and bFGF. The medium is also supplemented with the DCLK1 inhibitor or vehicle control.
-
Incubation: Cells are incubated for 7-14 days to allow for sphere (spheroid) formation.
-
Analysis: The number and size of the spheres are quantified using a microscope. A sphere is typically defined as a cell aggregate with a diameter greater than 50 µm. The sphere-forming efficiency is calculated as (number of spheres formed / number of cells seeded) x 100%.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To evaluate the effect of DCLK1 inhibition on cancer cell migratory capabilities.
-
Methodology:
-
Monolayer Culture: Cells are seeded in a 6-well plate and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then cultured in a medium containing the DCLK1 inhibitor or vehicle control.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: The rate of wound closure is measured by quantifying the change in the open wound area over time using imaging software. A faster closure rate indicates higher cell migration.
-
Caption: Workflow for key experimental protocols.
Conclusion
Inhibition of the DCLK1 kinase domain represents a potent and specific strategy for targeting the aggressive and stem-like characteristics of various cancers. By disrupting a nexus of oncogenic signaling pathways—including those governing EMT, inflammation, and stemness—DCLK1 inhibitors like DCLK1-IN-1 can effectively reduce tumor cell proliferation, survival, and migration. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and leverage DCLK1 as a therapeutic target in oncology.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1, a Putative Stem Cell Marker in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
DCLK1-IN-1: A Kinase Inhibitor Targeting Chemoresistance in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology. Identified as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and non-small cell lung cancer, its overexpression is strongly correlated with tumor progression, metastasis, and, critically, resistance to chemotherapy.[1][2][3] Chemoresistance remains a primary obstacle to effective cancer treatment, leading to high rates of recurrence and poor patient outcomes.[4] DCLK1 contributes to this resistance by modulating key survival and drug-efflux pathways.[5][6]
This technical guide focuses on the small molecule inhibitor, DCLK1-IN-1, a selective agent that targets the kinase activity of DCLK1. We will explore its mechanism of action, summarize the quantitative data demonstrating its efficacy in overcoming chemoresistance, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
Core Mechanism: Reversing DCLK1-Mediated Chemoresistance
DCLK1 fosters chemoresistance through a multi-pronged approach involving the promotion of cancer stem cell (CSC) characteristics, inhibition of apoptosis, and enhancement of drug efflux mechanisms. DCLK1-IN-1 reverses these effects by inhibiting the kinase function of DCLK1, thereby disrupting the downstream signaling cascades that protect cancer cells from chemotherapeutic agents.
Signaling Pathways Modulated by DCLK1-IN-1
DCLK1 is a serine/threonine kinase that influences several pro-survival and resistance pathways.[7][8] Inhibition with DCLK1-IN-1 has been shown to disrupt these networks, effectively re-sensitizing cancer cells to standard chemotherapy.
One key mechanism in non-small cell lung cancer (NSCLC) involves the regulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. DCLK1 expression is linked to the upregulation of ABCD4, an ABC transporter that contributes to cisplatin resistance.[3][5] By inhibiting DCLK1, DCLK1-IN-1 can downregulate this pathway, leading to increased intracellular drug accumulation.
In colorectal cancer (CRC), DCLK1 enhances chemoresistance to 5-Fluorouracil (5-FU) by suppressing the apoptosis pathway. It achieves this by inhibiting the expression and activation of critical executioner caspases, such as caspase-3.[1][9] Furthermore, DCLK1 promotes cancer stemness through the CCAR1/β-catenin pathway, which can be blocked by DCLK1 inhibitors.[4] In ovarian cancer, DCLK1 inhibition has been shown to reduce TGFβ signaling and the epithelial-mesenchymal transition (EMT), both of which are associated with drug resistance.[7][10]
References
- 1. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 3. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DCLK1 overcomes 5-fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β-catenin pathway-mediated cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting doublecortin-like kinase 1 reveals a novel strategy to circumvent chemoresistance and metastasis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating DCLK1 Isoforms and Dclk1-IN-1 Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in various cellular processes, including neuronal development and tumorigenesis. Its functional diversity is further expanded by the expression of multiple protein isoforms, each with distinct structural and functional characteristics. The development of specific inhibitors targeting the kinase function of DCLK1, such as DCLK1-IN-1, has provided powerful tools to dissect its roles in normal physiology and disease. This technical guide provides a comprehensive overview of DCLK1 isoforms, the specificity of the kinase inhibitor DCLK1-IN-1, and detailed experimental protocols for their investigation. The presented data and methodologies are intended to facilitate further research into DCLK1 biology and the development of targeted therapeutics.
Introduction to DCLK1 and its Isoforms
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase that plays a pivotal role in neurogenesis and has been increasingly implicated in cancer biology, particularly in the context of cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT).[1][2][3] The human DCLK1 gene gives rise to multiple protein isoforms through the use of alternative promoters and alternative splicing, leading to a complex and context-dependent functional landscape.[4]
The major isoforms are broadly categorized as long and short forms. The long isoforms, such as DCLK1-A (or isoform 1, ~82 kDa), contain two N-terminal doublecortin (DCX) domains, which are responsible for microtubule binding, and a C-terminal serine/threonine kinase domain.[5] In contrast, the short isoforms, like DCLK1-B (or isoform 2, ~47 kDa), lack the N-terminal DCX domains but retain the kinase domain.[5] The expression of these isoforms is differentially regulated in various tissues and cancer types, contributing to their distinct functional roles.[5] For instance, the short isoform DCLK1-S has been specifically implicated in promoting tumorigenesis in colorectal cancer.[1]
Dclk1-IN-1: A Selective DCLK1 Kinase Inhibitor
The development of small molecule inhibitors has been crucial for elucidating the kinase-dependent functions of DCLK1. DCLK1-IN-1 is a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[6] It has been instrumental in demonstrating the role of DCLK1 kinase activity in cancer cell viability and motility.[6] While the name "Dclk1-IN-4" is not prevalent in the scientific literature, the characterization of DCLK1-IN-1 provides a solid foundation for understanding the chemical biology of DCLK1 inhibition.
Quantitative Data on DCLK1 Isoform Expression and Dclk1-IN-1 Specificity
The following tables summarize key quantitative data related to DCLK1 isoform expression and the inhibitory profile of DCLK1-IN-1.
Table 1: Relative Expression of DCLK1 Isoforms in Human Cancer
| Cancer Type | Long Isoform (~80-82 kDa) Expression | Short Isoform (~45-47 kDa) Expression | Reference |
| Colorectal Cancer | Lower | Predominant | [5] |
| Pancreatic Cancer | Overexpressed | Upregulated upon ERK activation | [6] |
| Renal Cell Carcinoma | Isoform 2 (82 kDa) associated with poor survival | Isoform 4 (52 kDa) associated with poor survival | [7] |
| Head and Neck Squamous Cell Carcinoma | 82 kDa isoform detected | A potential 52 kDa band observed | [8] |
| Mouse Intestinal Tumors | Predominant | Expressed | [5] |
Table 2: Inhibitory Activity of DCLK1-IN-1
| Target | Assay Type | IC50 / Kd | ATP Concentration | Reference |
| DCLK1 | KINOMEscan Binding Assay | 9.5 nM (IC50) | N/A | [6] |
| 33P-labeled ATP Kinase Assay | 57 nM (IC50) | 50 µM | [6] | |
| Isothermal Titration Calorimetry (ITC) | 109 nM (Kd) | N/A | [6] | |
| NanoBRET Target Engagement Assay (HCT116 cells) | 279 nM (IC50) | N/A | [6] | |
| DCLK2 | KINOMEscan Binding Assay | 31 nM (IC50) | N/A | [6] |
| 33P-labeled ATP Kinase Assay | 103 nM (IC50) | 100 µM | [6] | |
| ERK5 | Kinase Assay | > 1000 nM (IC50) | Not Specified | [6] |
| LRRK2 | Kinase Assay | > 1000 nM (IC50) | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathways
DCLK1 is integrated into several key oncogenic signaling pathways. Understanding these connections is crucial for deciphering its role in cancer.
Experimental Workflow for Investigating DCLK1 Isoforms and Inhibitor Specificity
A typical workflow to investigate DCLK1 involves a multi-pronged approach, from analyzing isoform expression to testing inhibitor efficacy.
Detailed Experimental Protocols
Western Blot Analysis of DCLK1 Isoforms
This protocol outlines the steps for detecting DCLK1 isoforms in cell lysates.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-DCLK1 antibody (isoform-specific if available, e.g., targeting the ~82 kDa isoform[8] or a pan-DCLK1 antibody)
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes with agitation.[10]
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DCLK1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vitro Kinase Assay for DCLK1 Inhibition
This protocol describes a method to measure the kinase activity of DCLK1 and assess the potency of inhibitors like Dclk1-IN-1. This is a generalized protocol based on radioactive and mobility shift assays.[6][12]
Materials:
-
Recombinant DCLK1 kinase domain
-
Kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35, 0.004% Tween-20)[6]
-
Peptide substrate for DCLK1 (e.g., a FAM-labeled peptide)[6]
-
ATP (and [γ-33P]ATP for radioactive assay)
-
Dclk1-IN-1 and other test compounds
-
384-well plates
-
(For radioactive assay) Phosphocellulose paper, wash buffers, and a scintillation counter.
-
(For mobility shift assay) Microcapillary electrophoresis system.[12]
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound (e.g., Dclk1-IN-1) at various concentrations. Include a DMSO control.
-
Add recombinant DCLK1 enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-33P]ATP for the radioactive method) to each well. The final ATP concentration should be around the Km value for DCLK1 (e.g., 50 µM).[6]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detection:
-
Radioactive Method:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Mobility Shift Method:
-
Stop the reaction with a stop solution containing EDTA.
-
Analyze the reaction mixture using a microcapillary electrophoresis system to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This protocol allows for the quantitative measurement of inhibitor binding to DCLK1 in live cells.[6][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector encoding a DCLK1-NanoLuc® fusion protein.
-
NanoBRET™ fluorescent tracer that binds to DCLK1.
-
Opti-MEM® I Reduced Serum Medium
-
Dclk1-IN-1 and other test compounds
-
White, 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Luminometer capable of measuring BRET signals (donor and acceptor wavelengths).
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells into white assay plates.
-
Transfect the cells with the DCLK1-NanoLuc® fusion vector according to the manufacturer's protocol and incubate for approximately 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dclk1-IN-1 and other test compounds in Opti-MEM®.
-
Add the compounds to the transfected cells.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer to the wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Normalize the data to controls (e.g., vehicle control and a high concentration of a known binder).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement.
-
Conclusion
The study of DCLK1 isoforms and the utilization of specific inhibitors like Dclk1-IN-1 are critical for advancing our understanding of DCLK1's multifaceted roles in health and disease. This guide provides a foundational framework, including curated quantitative data and detailed experimental protocols, to empower researchers in their investigation of this important kinase. The continued exploration of DCLK1 biology holds significant promise for the development of novel therapeutic strategies, particularly in the realm of oncology.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative splice variants of DCLK1 mark cancer stem cells, promote self-renewal and drug-resistance, and can be targeted to inhibit tumorigenesis in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. origene.com [origene.com]
- 12. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Dclk1-IN-4: A Technical Guide to a Selective Chemical Probe for DCLK1 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research. Initially identified for its role in neuronal migration, DCLK1 is now recognized as a marker for tumor stem cells in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] Its overexpression is often correlated with poor prognosis, metastasis, and chemoresistance.[1][3][4] DCLK1 is involved in regulating several key oncogenic signaling pathways, such as Wnt, Notch, and Ras.[5][6] The development of selective chemical probes is crucial for elucidating the specific functions of DCLK1's kinase domain in these processes. This guide focuses on Dclk1-IN-4, a potent and selective chemical probe designed to facilitate the study of DCLK1 biology.
DCLK1 Signaling Pathways
DCLK1 exerts its influence on tumorigenesis by modulating multiple signaling cascades.[5][7] It acts as a central node, integrating signals that control cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[6][8] Key pathways regulated by DCLK1 include:
-
Wnt/β-catenin Pathway: DCLK1 can regulate the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance and proliferation.[5]
-
Notch Pathway: This pathway, also critical for stem cell function, is influenced by DCLK1, contributing to tumor progression.[5][7][8]
-
Ras/MAPK/PI3K Pathways: DCLK1 is implicated in the activation of Ras and its downstream effectors, including the PI3K/AKT/mTOR and ERK/MAPK pathways, which promote cell growth, survival, and drug resistance.[5][6]
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT by upregulating transcription factors like ZEB1, ZEB2, SNAIL, and SLUG, which enhances cancer cell motility and invasion.[8]
Caption: DCLK1 signaling network in cancer.
This compound: A Selective Chemical Probe
This compound is a small molecule inhibitor developed to selectively target the kinase activity of DCLK1.[9] It serves as a crucial tool to dissect the kinase-dependent functions of DCLK1 from its scaffolding roles related to microtubule binding. This compound and its close analog, DCLK1-IN-1, were developed through structure-based design and chemoproteomic profiling to overcome the limitations of earlier, less selective inhibitors like LRRK2-IN-1 and XMD8-92, which exhibit off-target effects on kinases such as ERK5 and LRRK2, and even non-kinase targets like BRD4.[3][10][11]
Mechanism of Action: this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of DCLK1. This action prevents the phosphorylation of DCLK1 substrates, thereby blocking its downstream signaling functions.[11][12]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its analog DCLK1-IN-1, demonstrating their utility as a selective chemical probe.
Table 1: Potency and Selectivity of DCLK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cellular IC50 (nM) | Reference |
| DCLK1-IN-1 | DCLK1 | 33P Kinase Assay | 57 | - | - | [3] |
| DCLK1 | KINOMEscan | 9.5 | - | - | [3] | |
| DCLK1 | Isothermal Titration Calorimetry | - | 109 | - | [3] | |
| DCLK1 | NanoBRET | - | - | 279 (HCT116 cells) | [3] | |
| DCLK2 | 33P Kinase Assay | Potent Inhibition | - | - | [3] | |
| This compound Analog | DCLK1 | Mobility Shift Assay | 143 | - | - | [13] |
| XMD8-92 | DCLK1 | Mobility Shift Assay | 716 | - | - | [10] |
| LRRK2 | ADAPTA Kinase Assay | Similar to DCLK1 | - | - | [14] | |
| LRRK2-IN-1 | DCLK1 | Mobility Shift Assay | 186 | - | - | [10] |
Table 2: In Vitro Efficacy of DCLK1-IN-1
| Cell Line / Model | Assay Type | Effect | IC50 (µM) | Reference |
| HCT116 (CRC) | Cell Growth | Inhibition | 3.842 | [13] |
| hCRC#1 (Patient-derived) | Cell Growth | Inhibition | 3.620 | [13] |
| HCT116, HT29 (CRC) | Spheroid Formation | Significant Reduction | - | [13] |
| PDAC Organoids | Viability | Sensitive to Inhibition | - | [3] |
| OVCAR-8 CPR (Ovarian) | Spheroid Viability | Re-sensitizes to Cisplatin | - | [4] |
Table 3: In Vivo Efficacy of DCLK1-IN-1
| Cancer Model | Treatment | Dosage | Effect | Reference |
| HCT116 Xenograft (CRC) | DCLK1-IN-1 | 10 mg/kg, daily | Strong impairment of tumor seeding and growth | [13] |
| AsPC-1 Xenograft (Pancreatic) | DCLK1-binding peptide | 10 mg/kg, i.p. | >65% reduction in xenograft growth | [15] |
| Ovarian Cancer Metastasis | DCLK1-IN-1 + Cisplatin | Not specified | Significant reduction in tumor metastases | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research.
DCLK1 Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted for the rapid assessment of DCLK1 inhibitors.[16][17]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.
-
Prepare purified recombinant DCLK1 kinase domain (e.g., residues 364-689).
-
Prepare a fluorescently labeled peptide substrate (e.g., a derivative of PRAK).
-
Prepare ATP solution.
-
-
Assay Procedure:
-
In a 384-well plate, add 20 µL of 2x concentrated DCLK1 enzyme in assay buffer.
-
Add serial dilutions of this compound or control compounds to the wells. Pre-incubate the enzyme-inhibitor mixture for 1 hour.
-
Initiate the kinase reaction by adding 20 µL of a 2x mixture of the peptide substrate and ATP (at a final concentration near the Km for DCLK1, e.g., 50 µM).
-
Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Data Acquisition and Analysis:
-
Analyze the samples using microcapillary electrophoresis. The phosphorylated and unphosphorylated peptides will have different mobilities.
-
Measure the fluorescence intensity for both peptide forms.
-
Calculate the percentage of substrate conversion and then the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a DCLK1 kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound engages its target inside a cell.[11][18]
-
Cell Treatment:
-
Culture cells (e.g., DLD-1 or HCT116) to ~80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) and incubate overnight.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection and Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble DCLK1 in each sample using Western blotting.
-
A ligand-bound protein will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.
-
Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve for the drug-treated sample indicates target engagement.
-
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
In Vivo Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in vivo.[13]
-
Animal Model:
-
Use immunocompromised mice (e.g., NSG or nude mice).
-
Subcutaneously inject cancer cells (e.g., 1x10^6 HCT116 cells mixed with Matrigel) into the flanks of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily via a suitable route (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound and its analogs represent a significant advancement in the toolset available for studying DCLK1. As a potent and selective chemical probe, it allows for the precise interrogation of DCLK1's kinase-dependent functions in cancer biology. The data clearly demonstrates its ability to engage DCLK1 in cells, inhibit its activity, and produce anti-tumor effects in both in vitro and in vivo models. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound to further unravel the complexities of DCLK1 signaling and validate its potential as a therapeutic target in oncology.
References
- 1. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 Marks a Morphologically Distinct Subpopulation of Cells with Stem Cell Properties in Pre-invasive Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound [smolecule.com]
- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 13. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
DCLK1 as a Therapeutic Target in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the pathogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies with limited therapeutic options.[1][2][3][4] Initially identified as a microtubule-associated protein, DCLK1 is now recognized as a specific marker for a subpopulation of cancer stem cells (CSCs) in pancreatic cancer.[1][3][4][5][6] These DCLK1-positive cells are implicated in tumor initiation, progression, metastasis, and resistance to conventional therapies.[1][3][4][6][7][8] The overexpression of DCLK1 in pancreatic tumors is associated with poor prognosis, making it an attractive target for novel therapeutic interventions.[1][3][4][7][9][10] This technical guide provides a comprehensive overview of DCLK1's role in pancreatic cancer, focusing on its associated signaling pathways, preclinical data supporting its therapeutic targeting, and detailed experimental protocols for its investigation.
DCLK1: A Marker of Pancreatic Cancer Stem Cells
DCLK1 expression identifies a morphologically and functionally distinct population of cells within pancreatic tumors that exhibit stem-like properties.[11][12] These cells, often resembling gastrointestinal tuft cells, are found in pre-invasive pancreatic intraepithelial neoplasia (PanIN) and invasive PDAC.[11][12] The DCLK1-positive cell population is characterized by its quiescence, longevity, and capacity for self-renewal, contributing to tumor heterogeneity and therapeutic resistance.[13][14]
Quantitative Data on DCLK1 Expression and Prognostic Significance
The expression of DCLK1 is significantly upregulated in pancreatic cancer tissues compared to normal pancreatic tissue.[7][15] This overexpression has been consistently linked to more aggressive tumor biology and poorer patient outcomes.
| Parameter | Finding | Reference |
| DCLK1 Expression in PDAC | 48.5% (66 out of 136) of resected pancreatic cancer samples were positive for DCLK1. | [9] |
| Median Overall Survival | Patients with DCLK1-positive tumors had a significantly shorter median survival time (18.7 months) compared to those with DCLK1-negative tumors (49.5 months). | [9][10] |
| Relapse-Free Survival | DCLK1-positive patients had a shorter average relapse-free survival time (10.2 months) compared to DCLK1-negative patients (25.5 months). | [4] |
| Correlation with Tumor Grade | Positive DCLK1 expression is correlated with higher histological grade. | [9][10] |
| Correlation with Biomarkers | DCLK1 expression correlates with elevated preoperative CA19-9 levels and the expression of the cancer stem cell marker EpCAM. | [9][10] |
Core Signaling Pathways Regulated by DCLK1
DCLK1 functions as a master regulator of several critical oncogenic signaling pathways that are fundamental to pancreatic cancer progression. Its kinase activity and role as a scaffolding protein enable it to influence a network of downstream effectors.
Key DCLK1-Mediated Signaling Pathways
-
KRAS Pathway: DCLK1 is strongly linked to KRAS-mutant pancreatic cancer. It can form a complex with KRAS and increase its activation, subsequently promoting downstream signaling through the PI3K/AKT/mTOR pathway.[5][7] This leads to increased cell proliferation, invasion, and drug resistance.[2][7]
-
PI3K/AKT/mTOR Pathway: Pancreatic tumors with high DCLK1 expression exhibit activation of the PI3K/AKT/mTOR pathway.[2][7] This pathway is crucial for cell growth, survival, and metabolism.
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities.[6][13] Knockdown of DCLK1 leads to the downregulation of EMT-inducing transcription factors such as Snail, Slug, and Twist.[9][13]
-
Notch Signaling: DCLK1 has been shown to regulate the Notch signaling pathway, which is critical for maintaining the cancer stem cell phenotype.[5][6][13]
-
Hippo Pathway: DCLK1 can regulate the expression of PD-L1, a key immune checkpoint protein, through the Hippo signaling pathway by affecting the expression of Yes-associated protein (YAP).[16][17] This suggests a role for DCLK1 in tumor immune evasion.
-
microRNA Regulation: DCLK1 can modulate the expression of several tumor-suppressive microRNAs, including miR-145 and the miR-200 family.[18] By downregulating these miRNAs, DCLK1 promotes the expression of pluripotency factors (OCT4, SOX2, NANOG) and angiogenic factors.[18]
Visualization of DCLK1 Signaling Network
Caption: DCLK1-mediated signaling pathways in pancreatic cancer.
Therapeutic Targeting of DCLK1
The central role of DCLK1 in driving pancreatic cancer progression makes it a compelling therapeutic target. Several strategies are being explored, including small molecule inhibitors and monoclonal antibodies.
Preclinical Efficacy of DCLK1-Targeted Therapies
| Therapeutic Strategy | Key Findings | Reference |
| DCLK1 Kinase Inhibitors (e.g., XMD8-92, LRRK2-IN-1, DCLK1-IN-1) | - Inhibit sphere formation in pancreatic cancer cell cultures. - Reverse EMT and restore T-cell activity. - Reduce tumor growth in xenograft models. | [14][19][20] |
| Monoclonal Antibodies (mAbs) against DCLK1 | - Decrease DCLK1 mRNA expression by over 50%. - Upregulate tumor suppressor microRNAs. - Downregulate oncogenes (KRAS, NOTCH) and EMT-related genes. - Reduce cell migration by >20% and invasion by >40%. - Reduce tumor volume by ~20% in xenograft models. | [7][21] |
| siRNA-mediated knockdown of DCLK1 | - Results in tumor growth arrest. - Increases expression of miR-145 and let-7a. - Decreases pluripotency factors (OCT4, SOX2, NANOG). | [18] |
Visualization of a Therapeutic Targeting Workflow
Caption: Experimental workflow for testing DCLK1 inhibitors.
Key Experimental Protocols
Investigating the role of DCLK1 requires a range of molecular and cellular biology techniques. Below are summarized methodologies based on published studies.
Immunohistochemistry (IHC) for DCLK1 Detection
-
Objective: To detect and localize DCLK1 protein expression in pancreatic tissue sections.
-
Methodology:
-
Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor and normal adjacent tissue specimens. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., serum from the secondary antibody host).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against DCLK1 (e.g., Abcam ab31704) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score the percentage and intensity of stained cells. Positive staining is typically observed in the cytoplasm of tumor cells.
-
Cell Culture and Stable DCLK1 Overexpression
-
Objective: To generate pancreatic cancer cell lines that stably overexpress DCLK1 for functional assays.
-
Methodology:
-
Cell Lines: Use human pancreatic cancer cell lines such as AsPC-1 and MiaPaCa-2.[7]
-
Vector Construction: Clone the full-length cDNA of a DCLK1 isoform (e.g., DCLK1-AL) into a lentiviral expression vector. An empty vector or a vector expressing a fluorescent protein (e.g., RFP) can be used as a control.[2][7]
-
Lentivirus Production: Co-transfect the lentiviral expression vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: Infect the target pancreatic cancer cells with the collected lentiviral particles in the presence of polybrene.
-
Selection: Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin) or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
-
Validation: Confirm DCLK1 overexpression via Western blot and qRT-PCR.
-
Matrigel Transwell Invasion Assay
-
Objective: To assess the invasive potential of pancreatic cancer cells following genetic manipulation or drug treatment.
-
Methodology:
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. Overexpression of DCLK1 has been shown to increase invasion by more than 2-fold.[7]
-
Xenograft Tumor Models
-
Objective: To evaluate the effect of DCLK1 targeting on tumor growth in vivo.
-
Methodology:
-
Animal Models: Use immunodeficient mice, such as athymic nude mice.[7]
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., AsPC-1) into the flanks of the mice.
-
Tumor Growth and Measurement: Allow tumors to establish and reach a palpable size. Measure tumor dimensions with calipers regularly to calculate tumor volume.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the therapeutic agent (e.g., anti-DCLK1 mAb or a small molecule inhibitor) via an appropriate route (e.g., intraperitoneal injection).[7][21]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis (IHC, Western blot).
-
Future Directions and Conclusion
DCLK1 stands out as a high-value therapeutic target in pancreatic cancer due to its specific expression in cancer stem cells and its central role in multiple oncogenic pathways. While preclinical data are highly promising, further research is needed to translate these findings into clinical applications. Key future directions include:
-
Development of Potent and Selective Inhibitors: The development of clinical-grade DCLK1 kinase inhibitors with high specificity and favorable pharmacokinetic profiles is a priority.[20]
-
Clinical Trials: Initiation of early-phase clinical trials to evaluate the safety and efficacy of DCLK1-targeted therapies in patients with advanced pancreatic cancer is the next logical step.
-
Combination Therapies: Investigating the synergistic effects of combining DCLK1 inhibitors with standard-of-care chemotherapy (e.g., gemcitabine) or with other targeted agents, such as immunotherapy, could lead to more durable responses.[6]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to DCLK1-targeted therapies will be crucial for the success of personalized medicine approaches.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant Expression of DCLK1 in Human Pancreatic Cancer Stem Cells Accelerates Tumor Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doublecortin and CaM kinase-like-1 as an independent prognostic factor in patients with resected pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doublecortin and CaM kinase-like-1 as an independent prognostic factor in patients with resected pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. DCLK1 Marks a Morphologically Distinct Subpopulation of Cells with Stem Cell Properties in Pre-invasive Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic DCLK1 marks quiescent but oncogenic progenitors: a possible link to neuroendocrine tumors - Koga - Stem Cell Investigation [sci.amegroups.org]
- 14. Dclk1 defines quiescent pancreatic progenitors that promote injury-induced regeneration and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of DCLK1 down-regulates PD-L1 expression through Hippo pathway in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. yaobio.com [yaobio.com]
- 18. DCLK1 regulates pluripotency and angiogenic factors via microRNA-dependent mechanisms in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
The Role of DCLK1 in Colorectal Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the progression of colorectal cancer (CRC). Initially identified as a marker for quiescent gastrointestinal stem cells, it is now recognized as a specific marker for cancer stem-like cells (CSCs) in CRC, distinguishing them from normal intestinal stem cells.[1][2] Its overexpression is linked to enhanced tumor growth, metastasis, epithelial-to-mesenchymal transition (EMT), and resistance to conventional therapies, positioning DCLK1 as a promising therapeutic target. This technical guide provides an in-depth exploration of the function of DCLK1 in CRC, detailing its involvement in key signaling pathways, summarizing quantitative data from relevant studies, and providing comprehensive experimental protocols and workflows.
DCLK1: A Multifaceted Driver of Colorectal Cancer Progression
DCLK1 is a microtubule-associated protein with serine/threonine kinase activity.[1][3] In the context of CRC, DCLK1 is not merely a passive marker but an active participant in tumorigenesis.[4] Elevated DCLK1 expression correlates with poor prognosis and advanced tumor stages in CRC patients.[1][5][6] Two main isoforms of DCLK1, a long isoform (DCLK1-L, ~82 kDa) and a short isoform (DCLK1-S, ~47 kDa), are expressed in human cells.[7] In normal colon cells, DCLK1-L is predominant, while CRC cells primarily express DCLK1-S, which is associated with the malignant phenotype.[1][7]
DCLK1 as a Cancer Stem Cell Marker
A compelling body of evidence substantiates the role of DCLK1 as a highly specific marker for CSCs in colorectal tumors.[1][2] Unlike other CSC markers, DCLK1 does not mark normal intestinal stem cells, offering a potential therapeutic window to selectively target the tumor-initiating cell population.[1][2] Genetic ablation of DCLK1-expressing cells has been shown to significantly inhibit tumor development without causing apparent damage to normal intestinal stem cells.[1][2]
Role in Metastasis and Epithelial-Mesenchymal Transition (EMT)
DCLK1 overexpression is a significant contributor to the metastatic cascade in CRC.[5][6] It promotes cell migration and invasion, key steps in the metastatic process.[5] This is achieved, in part, through the induction of EMT, a cellular program where epithelial cells acquire mesenchymal characteristics. DCLK1 has been shown to upregulate mesenchymal markers such as Vimentin and ZEB1 while downregulating the epithelial marker E-cadherin.[5]
Contribution to Chemoresistance and Radioresistance
A major challenge in CRC treatment is the development of resistance to chemotherapy and radiation. DCLK1 has been implicated in conferring resistance to standard therapeutic agents like 5-fluorouracil (5-FU) and radiotherapy.[2][3][8] Overexpression of DCLK1 in CRC cells leads to increased resistance to 5-FU-induced apoptosis by suppressing the expression of key caspases.[2] Furthermore, silencing DCLK1 enhances the sensitivity of CRC cells to radiation treatment.[3][9]
Key Signaling Pathways Modulated by DCLK1 in CRC
DCLK1 exerts its pro-tumorigenic functions by modulating several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
The DCLK1/XRCC5/COX2 Axis
A novel signaling axis involving DCLK1, X-ray repair cross-complementing 5 (XRCC5), and cyclooxygenase-2 (COX2) has been identified as a key driver of CRC aggressiveness.[1][10] In this pathway, DCLK1 binds to and phosphorylates XRCC5. This phosphorylation event transcriptionally activates COX2, leading to increased production of prostaglandin E2 (PGE2). The resulting inflammatory tumor microenvironment enhances the aggressive behavior of CRC cells.[1][10]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in colorectal carcinogenesis. DCLK1 has been shown to positively regulate β-catenin signaling, which is crucial for maintaining cancer stemness and promoting chemoresistance.[8] DCLK1 interacts with and stabilizes cell cycle and apoptosis regulator 1 (CCAR1), which in turn promotes β-catenin signaling.
PI3K/Akt/NF-κB Pathway
The PI3K/Akt/NF-κB pathway is another critical axis regulated by DCLK1 to promote EMT in CRC. DCLK1 activates this pathway, leading to the upregulation of mesenchymal markers and the promotion of an invasive phenotype.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of DCLK1 in CRC.
Table 1: DCLK1 Expression in Colorectal Tissues
| Tissue Type | DCLK1 Expression Level | Reference |
| Normal Colorectal Tissue | Low / Negative | [5] |
| Colorectal Cancer (CRC) Tissue | Significantly Upregulated | [5] |
| Adenomatous Polyps | Intermediate | [11] |
Table 2: Effects of DCLK1 Modulation on CRC Cell Phenotypes
| Experimental Condition | Cell Line | Observed Effect | Quantitative Change | Reference |
| DCLK1 Overexpression | SW480 | Increased Cell Migration | Markedly Promoted | [5] |
| DCLK1 Overexpression | SW480 | Increased Cell Invasion | Markedly Promoted | [5] |
| DCLK1 Overexpression | HCT116 | Increased Chemoresistance to 5-FU | IC50 significantly higher (p=0.002 at 24h, p=0.048 at 48h) | [2] |
| DCLK1 Knockdown (siRNA) | HCT116 | Increased Radiosensitivity | Significantly reduced cell survival after 4 and 6 Gy irradiation (P < 0.01) | [3][9] |
| DCLK1-IN-1 Treatment | HCT116 | Inhibition of Kinase Activity | IC50 = 143 nM | [1] |
| DCLK1-IN-1 Treatment | hCRC#1 | Inhibition of Kinase Activity | IC50 = 143 nM | [1] |
Table 3: DCLK1-Mediated Regulation of EMT Markers
| DCLK1 Status | Cell Line | Marker | Change in Expression | Reference |
| DCLK1 Overexpression | SW480 | Vimentin | Upregulation | [5] |
| DCLK1 Overexpression | SW480 | ZEB1 | Upregulation | [5] |
| DCLK1 Overexpression | SW480 | E-cadherin | Downregulation | [5] |
| DCLK1 Knockdown (siRNA) | HCT116 | N-cadherin | Reduction | [3] |
| DCLK1 Knockdown (siRNA) | HCT116 | Vimentin | Reduction | [3] |
| DCLK1 Knockdown (siRNA) | HCT116 | E-cadherin | Upregulation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Immunohistochemistry (IHC) for DCLK1 Detection
Objective: To visualize the expression and localization of DCLK1 protein in paraffin-embedded colorectal cancer tissues.
Materials:
-
Formalin-fixed, paraffin-embedded CRC tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-DCLK1 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-DCLK1 antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with mounting medium and a coverslip.
-
Western Blotting for DCLK1 Protein Analysis
Objective: To detect and quantify the expression of DCLK1 protein isoforms in CRC cell lysates.
Materials:
-
CRC cell lines (e.g., HCT116, SW480)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-DCLK1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-DCLK1 antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
-
siRNA-Mediated Knockdown of DCLK1
Objective: To specifically reduce the expression of DCLK1 in CRC cells to study its function.
Materials:
-
CRC cell line (e.g., HCT116)
-
DCLK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
Seed HCT116 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
In one tube, dilute siRNA (e.g., 20 pmol) in Opti-MEM.
-
In another tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 24-48 hours, harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown, functional assays).
-
MTT Cell Proliferation Assay
Objective: To assess the effect of DCLK1 modulation on the proliferation rate of CRC cells.
Materials:
-
CRC cells (e.g., DCLK1-overexpressing and control cells)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.[2]
-
-
Treatment (if applicable):
-
After 24 hours, treat the cells with the desired compound (e.g., 5-FU at various concentrations).[2]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Xenograft Model
Objective: To evaluate the effect of DCLK1 on tumor growth and metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
CRC cells (e.g., HCT116 cells stably overexpressing DCLK1 or a control vector)
-
Matrigel
-
Calipers for tumor measurement
-
Treatment agent (e.g., DCLK1 inhibitor DCLK1-IN-1)
Procedure:
-
Cell Preparation and Injection:
-
Harvest and resuspend CRC cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every few days (Volume = 0.5 x length x width^2).
-
-
Treatment Administration:
-
Metastasis Model (Splenic Injection):
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
-
For metastasis studies, collect and analyze the livers.
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating DCLK1 function in CRC.
Conclusion
DCLK1 stands as a pivotal regulator of colorectal cancer progression, influencing a spectrum of malignant phenotypes from cancer stem cell maintenance to metastasis and therapeutic resistance. The signaling pathways it governs, particularly the DCLK1/XRCC5/COX2 axis and its interplay with Wnt/β-catenin signaling, offer promising avenues for therapeutic intervention. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of DCLK1 biology and for drug development professionals aiming to translate these findings into novel and effective treatments for colorectal cancer. The continued exploration of DCLK1's functions and the development of specific inhibitors hold the potential to significantly improve outcomes for patients with this challenging disease.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DCLK1 is up-regulated and associated with metastasis and prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the clinical significance of DCLK1+ colorectal cancer using novel monoclonal antibodies against DCLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DCLK1 overcomes 5‐fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β‐catenin pathway‐mediated cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 10. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis [thno.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dclk1-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dclk1 inhibitors, with a focus on Dclk1-IN-4 and its analogs, in cell culture experiments. Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has emerged as a significant therapeutic target in oncology due to its role in regulating cancer stem cells, tumorigenesis, and metastasis.[1][2][3]
Introduction to Dclk1 and its Inhibition
DCLK1 is a serine/threonine kinase that plays a crucial role in neurogenesis and has been identified as a marker for tuft cells and cancer stem cells in various malignancies, including colorectal, pancreatic, and non-small cell lung cancer.[1][4][5] Its involvement in key oncogenic signaling pathways—such as Notch, Wnt/β-catenin, and RAS—makes it a compelling target for cancer therapy.[2][3] Dclk1 inhibitors are small molecules designed to block the kinase activity of DCLK1, thereby impeding its function in promoting cancer cell survival, proliferation, and migration.[6]
This compound and Related Inhibitors
While specific public data on "this compound" is limited, the compound belongs to a class of selective DCLK1 inhibitors. A well-characterized analog, DCLK1-IN-1, has been extensively used in preclinical studies and serves as a representative for creating experimental protocols. DCLK1-IN-1 was developed from the core structure of multi-targeted kinase inhibitors like LRRK2-IN-1.[7] These inhibitors typically function by binding to the ATP-binding site within the kinase domain of DCLK1, leading to a conformational change that inactivates the enzyme.[6][7]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Dclk1 inhibitors in various cancer cell lines. This data is crucial for designing effective in vitro experiments.
Table 1: IC50 Values of Dclk1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| DCLK1-IN-1 | HCT116 | Colorectal Cancer | 3.842 | MTT Assay (48h) | [7] |
| DCLK1-IN-1 | hCRC#1 | Colorectal Cancer | 3.620 | MTT Assay (48h) | [7] |
| DCLK1-IN-1 | ACHN | Renal Cell Carcinoma | ~22 | MTT Assay (48h) | [8] |
| DCLK1-IN-1 | 786-O | Renal Cell Carcinoma | ~35 | MTT Assay (48h) | [8] |
| DCLK1-IN-1 | CAKI-1 | Renal Cell Carcinoma | ~30 | MTT Assay (72h) | [8] |
| LRRK2-IN-1 | pCCA (unsorted) | Cholangiocarcinoma | 9.61 | MTS Assay (72h) | [9] |
| LRRK2-IN-1 | pCCALGR5+ | Cholangiocarcinoma | 4.51 | MTS Assay (72h) | [9] |
Key Signaling Pathways Modulated by Dclk1
DCLK1 is a central node in several signaling pathways that are critical for cancer progression. Understanding these pathways is essential for interpreting the effects of Dclk1 inhibition.
Caption: Dclk1 modulates several key oncogenic signaling pathways.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving Dclk1 inhibitors.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic or cytostatic effects of a Dclk1 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, Panc-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dclk1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Dclk1 inhibitor in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the Dclk1 inhibitor. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and tumorigenic potential.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Dclk1 inhibitor
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with the Dclk1 inhibitor at various concentrations (e.g., 1 µM, 5 µM, 10 µM).[8]
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Colony Staining: When colonies are visible to the naked eye, wash the wells with PBS and fix the colonies with 100% methanol for 15 minutes. Stain the colonies with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 3: Spheroid Formation Assay
This assay evaluates the capacity of cancer stem-like cells to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Cancer cell lines
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Dclk1 inhibitor
-
Ultra-low attachment plates or flasks
Procedure:
-
Cell Seeding: Dissociate cells into a single-cell suspension and seed them at a low density (e.g., 1,000-5,000 cells/mL) in sphere-forming medium in ultra-low attachment plates.
-
Compound Treatment: Add the Dclk1 inhibitor at the desired concentrations to the cell suspension.
-
Incubation: Incubate the plates for 7-14 days. Spheroids should form and grow during this period.
-
Spheroid Imaging and Quantification: Capture images of the spheroids using a microscope. The number and size of the spheroids can be quantified using image analysis software.
-
(Optional) Secondary Spheroid Formation: To assess self-renewal, collect the primary spheroids, dissociate them into single cells, and re-plate them under the same conditions to observe the formation of secondary spheroids. DCLK1 knockdown has been shown to abrogate secondary spheroid formation.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a Dclk1 inhibitor in cell culture.
Caption: A typical workflow for testing a Dclk1 inhibitor in vitro.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 4. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DCLK1, a Putative Stem Cell Marker in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dclk1-IN-1 (as a surrogate for Dclk1-IN-4) in In Vivo Studies
Note to the Reader: As of the latest available data, specific in vivo dosage and administration information for Dclk1-IN-4 is not publicly available. Therefore, these application notes and protocols are based on the well-characterized, selective, and in vivo-compatible DCLK1 inhibitor, DCLK1-IN-1 .[1][2][3] DCLK1-IN-1 serves as a valuable chemical probe to investigate the biological functions of DCLK1 kinase activity in living organisms.[3][4] Researchers interested in the in vivo effects of DCLK1 inhibition can use the following data as a starting point for study design, with the understanding that compound-specific optimization is always necessary.
Overview
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that is overexpressed in several cancers, including pancreatic, colorectal, and ovarian cancer.[1][5][6] It is implicated as a marker for tumor stem cells and plays a role in promoting tumorigenesis, metastasis, and chemoresistance.[5][6][7] DCLK1-IN-1 is a potent and selective inhibitor of the DCLK1 and DCLK2 kinase domains, making it a critical tool for studying DCLK1 biology and its potential as a therapeutic target in various disease models.[4][8]
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties and reported in vivo study parameters for DCLK1-IN-1 in mice.
Table 1: Pharmacokinetic Profile of DCLK1-IN-1 in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 2.09 hours | [1][4] |
| Area Under the Curve (AUC) | 5506 h*ng/mL | [4][8] |
| Oral Bioavailability | 81% | [4][9] |
| Maximum Tolerated Dose | Up to 100 mg/kg | [9][10] |
Table 2: Summary of In Vivo Studies Using DCLK1-IN-1
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| Nude Mice | Ovarian Cancer Xenograft (cisplatin-resistant) | Not specified for DCLK1-IN-1 alone, but used in combination with cisplatin. | Combination therapy reduced tumor growth and metastasis. | [5] |
| ApoE-/- Mice | High-Fat Diet-Induced Atherosclerosis | 10 mg/kg, every other day | Reduced plaque area, collagen levels, and serum inflammatory cytokines (TNF-α, IL-6). | [11] |
| NOD/SCID Mice | Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft | Not specified, but demonstrated in vivo efficacy. | Attenuated cancer malignancy in vivo. | [10] |
| High-Fat Diet-Fed Mice | Obesity-Induced Cardiomyopathy | 5 and 10 mg/kg | Ameliorated high-fat diet-induced cardiac dysfunction in a dose-dependent manner. | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DCLK1 signaling pathway and a general workflow for in vivo studies.
Caption: DCLK1 signaling pathway in cancer.
Caption: General workflow for an in vivo xenograft study.
Experimental Protocols
Preparation of DCLK1-IN-1 Formulation for In Vivo Administration
Materials:
-
DCLK1-IN-1 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure 1: Aqueous Formulation (for Intraperitoneal or Oral Gavage) [12] This formulation is suitable for achieving a solution for systemic delivery.
-
Prepare a stock solution of DCLK1-IN-1 in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, sequentially add the following components in the specified volumetric ratio, ensuring the solution is clear after each addition:
-
2% DMSO (from stock solution)
-
40% PEG300
-
5% Tween 80
-
53% Sterile Saline
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed. Gentle heating or sonication may be used to aid dissolution.
-
Prepare the working solution fresh on the day of use.
Procedure 2: Oil-based Formulation (for Oral Gavage) [9] This formulation is suitable for oral administration.
-
Prepare a stock solution of DCLK1-IN-1 in DMSO (e.g., 23.6 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Vortex vigorously until the mixture is homogenous.
-
This formulation should be used immediately after preparation.
Protocol for a Mouse Xenograft Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) are typically used for human tumor xenografts.[13]
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cell line of interest (e.g., AsPC-1 pancreatic cancer cells) under standard conditions.[13]
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Dosing and Administration:
-
Prepare the DCLK1-IN-1 formulation and the vehicle control (the same formulation without the compound) as described in Protocol 4.1.
-
Administer the treatment based on the study design. For example, based on published data, a dose of 10 mg/kg could be administered every other day via intraperitoneal injection or oral gavage.[11]
-
The vehicle control group should receive an equivalent volume of the formulation without DCLK1-IN-1.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a fixed duration (e.g., 30 days) or when tumors in the control group reach a maximum allowable size.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise, weigh, and photograph the tumors.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for protein or RNA analysis (e.g., Western blot, RT-qPCR) or fixed in formalin for histological analysis (e.g., Immunohistochemistry for DCLK1 or proliferation markers).[13]
-
Safety and Handling
DCLK1-IN-1 is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional implication of Dclk1 and Dclk1-expressing cells in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of DCLK1 Kinase Inhibition by Dclk1-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that functions as a regulator of microtubule polymerization and is implicated in crucial cellular processes, including neuronal development.[1][2] Increasingly, DCLK1 is recognized as a specific marker for tumor stem cells in various cancers, such as colorectal, pancreatic, and lung cancer, where its expression is associated with tumor progression, metastasis, and chemoresistance.[1][3][4] DCLK1's role in driving cancer aggressiveness is linked to its modulation of key signaling pathways, including Wnt/β-Catenin, epithelial-to-mesenchymal transition (EMT), and Hippo-YAP.[5][6]
The development of specific kinase inhibitors, such as Dclk1-IN-4, provides a promising therapeutic strategy to target DCLK1 activity.[7] Verifying the efficacy of such inhibitors requires robust methods to measure target engagement and downstream pathway modulation. Western blotting is an indispensable immunodetection technique to confirm the inhibition of DCLK1 kinase activity by observing changes in the phosphorylation status of downstream substrates or the expression levels of proteins regulated by DCLK1-mediated signaling pathways. This document provides a detailed protocol for utilizing Western blot to assess the effects of this compound on DCLK1 signaling.
DCLK1 Signaling Pathways
DCLK1 is a central node in multiple pro-tumorigenic signaling cascades. Its kinase activity promotes the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by upregulating transcription factors like ZEB1 and mesenchymal markers such as Vimentin, while downregulating epithelial markers like E-cadherin.[8] Furthermore, DCLK1 can activate the Wnt/β-Catenin pathway, leading to the stabilization and nuclear translocation of β-Catenin, which promotes the expression of genes involved in proliferation and stemness.[6] The inhibitor this compound is designed to block the kinase function of DCLK1, thereby reversing these effects and suppressing the cancer stem cell phenotype.
References
- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 2. DCLK1/DCAMKL1 (D2U3L) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1 promotes malignant progression of breast cancer by regulating Wnt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dclk1-IN-4 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis, cancer stem cell (CSC) maintenance, and therapeutic resistance.[1][2][3][4][5][6] Its overexpression is correlated with poor prognosis in various cancers, including those of the pancreas, colon, and ovaries.[4][6] Dclk1-IN-4, a potent and selective inhibitor of DCLK1, represents a promising therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound in combination with standard chemotherapeutic agents. The rationale for this combination therapy lies in the potential of this compound to sensitize cancer cells to chemotherapy, overcome resistance mechanisms, and target the CSC population responsible for tumor recurrence and metastasis.[4][7]
Mechanism of Action and Signaling Pathways
DCLK1 is a serine/threonine kinase that modulates several key oncogenic signaling pathways, including KRAS, Wnt/β-catenin, Notch, and PI3K/AKT.[6][8] By inhibiting DCLK1, this compound can disrupt these pathways, leading to decreased cell proliferation, reduced stemness, and induction of apoptosis. The following diagram illustrates the central role of DCLK1 in cancer cell signaling and the rationale for its inhibition in combination with chemotherapy.
Caption: DCLK1 signaling pathways and the synergistic action of this compound and chemotherapy.
Data Presentation: In Vitro Efficacy of DCLK1 Inhibitors
The following tables summarize quantitative data from studies investigating the effects of DCLK1 inhibitors, alone and in combination with chemotherapy, on various cancer cell lines.
Table 1: IC50 Values of DCLK1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | DCLK1 Inhibitor | IC50 (µM) | Reference |
| Renal Cell Carcinoma (ACHN) | Renal Cell Carcinoma | DCLK1-IN-1 | ~22 - 35 | [9] |
| Renal Cell Carcinoma (786-O) | Renal Cell Carcinoma | DCLK1-IN-1 | ~22 - 35 | [9] |
| Renal Cell Carcinoma (CAKI-1) | Renal Cell Carcinoma | DCLK1-IN-1 | ~22 - 35 | [9] |
| NSCLC (Cisplatin-Resistant) | Non-Small Cell Lung Cancer | siDCLK1 + Cisplatin | >90% cell death at 5µM Cisplatin | [7] |
| Ovarian Cancer (OVCAR-8 CPR) | Ovarian Cancer | DCLK1-IN-1 + Cisplatin | Synergistic Effect | [4] |
Table 2: Effects of DCLK1 Inhibition on Cancer Stem Cell Properties
| Cancer Type | Assay | Effect of DCLK1 Inhibition | Reference |
| Colorectal Cancer | Spheroid Formation | Significantly reduced self-renewal ability | [10] |
| Renal Cell Carcinoma | Spheroid Formation | Potent inhibition of stemness | [9] |
| Pancreatic Cancer | Pluripotency Factors | Downregulation of c-MYC, NANOG, SOX2 | [11] |
| NSCLC | Secondary Spheroid | Completely abrogated | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the cited literature and can be adapted for specific research needs.
In Vitro Experimental Workflow
Caption: General workflow for in vitro combination therapy experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with chemotherapy.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, Cisplatin, Oxaliplatin)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat the cells with this compound alone, chemotherapy alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on DCLK1 and related signaling proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-DCLK1, anti-pATM, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Normalize the protein expression to a loading control like GAPDH.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cells for injection (e.g., 1 x 10⁶ cells)
-
Matrigel
-
This compound formulation for in vivo use
-
Chemotherapeutic agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily or biweekly intraperitoneal injections).[8]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment.
In Vivo Experimental Workflow
Caption: General workflow for in vivo combination therapy experiments.
Conclusion
The combination of this compound with conventional chemotherapy presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this combination approach. By targeting the DCLK1-mediated signaling pathways that drive cancer progression and stemness, this compound has the potential to significantly improve the outcomes of chemotherapy in a variety of cancer types.
References
- 1. DKK1 as a chemoresistant protein modulates oxaliplatin responses in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of cytotoxic effects of gemcitabine by Dclk1 inhibition through suppression of Chk1 phosphorylation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of DCLK1 Inhibitors as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing Cancer Stem Cell Stemness using a Spheroid Formation Assay with a DCLK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and therapeutic resistance.[1] Doublecortin-like kinase 1 (DCLK1) has emerged as a specific marker for CSCs in various cancers, including colorectal, pancreatic, and non-small cell lung cancer.[2][3][4] DCLK1 plays a crucial role in maintaining cancer stemness and promoting epithelial-mesenchymal transition (EMT).[1] Consequently, targeting DCLK1 with small molecule inhibitors presents a promising therapeutic strategy to eliminate CSCs.
This document provides detailed application notes and protocols for utilizing a spheroid formation assay in conjunction with a DCLK1 inhibitor to assess cancer stem cell stemness. The spheroid formation assay is a widely used in vitro method to evaluate the self-renewal capacity of CSCs, as only these cells can efficiently form three-dimensional, non-adherent spherical colonies.
Note on Dclk1-IN-4: The specific inhibitor "this compound" requested was not found in the available scientific literature. However, a well-characterized and selective DCLK1 inhibitor, DCLK1-IN-1 , has been extensively studied in the context of cancer stemness and spheroid formation. This document will, therefore, refer to DCLK1-IN-1 and other relevant DCLK1 inhibitors for which data is available.
Data Presentation: Efficacy of DCLK1 Inhibition on Spheroid Formation
The following tables summarize the quantitative effects of DCLK1 inhibitors on spheroid formation in various cancer cell lines, as reported in peer-reviewed studies.
Table 1: Effect of DCLK1-IN-1 on Spheroid Formation in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Treatment | Concentration (µM) | Reduction in Spheroid Number | Reference |
| ACHN | DCLK1-IN-1 | 1, 5, 10 | Significant reduction | [1][5] |
| CAKI-1 | DCLK1-IN-1 | 1, 5, 10 | Significant reduction | [1][5] |
| ACHN (Matrigel) | DCLK1-IN-1 | 10 | ~70% | [1][5] |
| 786-O (Matrigel) | DCLK1-IN-1 | 10 | ~100% | [1][5] |
| CAKI-1 (Matrigel) | DCLK1-IN-1 | 10 | ~80% | [1][5] |
Table 2: Effect of DCLK1 Inhibitors on Spheroid Formation in Other Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| A549 (NSCLC) | XMD-17-51 | Various | Significant decrease in sphere formation efficiency | [6][7] |
| H460 (NSCLC) | DCLK1 knockdown | N/A | Abrogated secondary spheroid formation | [2] |
Signaling Pathways and Experimental Workflow
DCLK1 Signaling in Cancer Stemness
DCLK1 is implicated in several key signaling pathways that regulate cancer stemness, including the Hippo-YAP, Wnt/β-catenin, and NF-κB pathways.[4][8] Inhibition of DCLK1 disrupts these pathways, leading to a reduction in the CSC population.
Caption: DCLK1 signaling pathways promoting cancer stemness and their inhibition.
Experimental Workflow: Spheroid Formation Assay
The following diagram outlines the key steps in performing a spheroid formation assay to assess the impact of a DCLK1 inhibitor on cancer stem cell properties.
Caption: Workflow for the spheroid formation assay with a DCLK1 inhibitor.
Experimental Protocols
Protocol 1: Spheroid Formation Assay
This protocol details the steps for generating and analyzing tumor spheroids from cancer cell lines to assess stemness.
Materials:
-
Cancer cell line of interest (e.g., A549, ACHN, CAKI-1)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Serum-free spheroid medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
DCLK1 inhibitor (e.g., DCLK1-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Ultra-low attachment plates (e.g., 96-well)
-
Hemocytometer or automated cell counter
-
Inverted microscope with imaging capabilities
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in its recommended complete culture medium in a humidified incubator.
-
Cell Harvesting:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free spheroid medium to create a single-cell suspension.
-
-
Cell Seeding:
-
Count the cells and determine their viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 cells/well for a 96-well plate) in spheroid medium.
-
Seed the cells into the wells of an ultra-low attachment plate.
-
-
Treatment with DCLK1 Inhibitor:
-
Prepare serial dilutions of the DCLK1 inhibitor in spheroid medium.
-
Add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Spheroid Formation:
-
Incubate the plate in a humidified incubator for 7-14 days.
-
Monitor spheroid formation every 2-3 days using an inverted microscope.
-
-
Spheroid Analysis:
-
Quantification: Count the number of spheroids per well.
-
Size Measurement: Capture images of the spheroids and measure their diameter or area using image analysis software (e.g., ImageJ).
-
Viability Assay (Optional): Assess spheroid viability using a suitable assay (e.g., CellTiter-Glo® 3D).
-
Protocol 2: Secondary Spheroid Formation Assay
This assay assesses the self-renewal capacity of cells from primary spheroids.
Procedure:
-
Harvest Primary Spheroids: After 7-14 days of culture, collect the primary spheroids from each treatment group.
-
Dissociation:
-
Gently centrifuge the spheroids and aspirate the supernatant.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into single cells using a combination of enzymatic (e.g., TrypLE, Accutase) and mechanical (gentle pipetting) methods.
-
-
Reseeding:
-
Count the viable single cells.
-
Reseed the cells at a low density (e.g., 1,000 cells/well) in fresh spheroid medium in new ultra-low attachment plates.
-
Do not add the DCLK1 inhibitor to the secondary cultures.
-
-
Analysis:
-
Incubate for another 7-14 days and quantify the number and size of the secondary spheroids. A reduction in secondary spheroid formation in the inhibitor-treated group indicates an effect on self-renewal.
-
Conclusion
The spheroid formation assay is a robust method for evaluating the impact of therapeutic agents on the stem-like properties of cancer cells. The use of a specific DCLK1 inhibitor, such as DCLK1-IN-1, in this assay can provide valuable insights into its efficacy in targeting the cancer stem cell population. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the role of DCLK1 in cancer stemness and to evaluate the potential of DCLK1 inhibitors as anti-cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DCLK1's Role in the Tumor Microenvironment Using a Selective Kinase Inhibitor
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and a marker for tumor stem cells in various malignancies, including gastrointestinal, pancreatic, and colon cancers.[1] Its role extends beyond the cancer cell itself, influencing the complex tumor microenvironment (TME) by modulating immune responses, stromal interactions, and angiogenesis. These pleiotropic effects make DCLK1 an attractive therapeutic target.
This document provides detailed application notes and protocols for utilizing a selective DCLK1 kinase inhibitor to investigate its function within the TME. While the initial request specified "Dclk1-IN-4," a thorough review of scientific literature did not yield specific data or protocols for this compound. Therefore, these notes will focus on the well-characterized and potent selective DCLK1 inhibitor, DCLK1-IN-1 , as a representative tool for studying DCLK1's role in the TME. Researchers, scientists, and drug development professionals can adapt these methodologies to explore the therapeutic potential of targeting DCLK1.
DCLK1-IN-1: A Tool for Interrogating the Tumor Microenvironment
DCLK1-IN-1 is a potent and selective inhibitor of DCLK1 kinase activity. Its utility in cancer research stems from its ability to specifically block the signaling pathways driven by DCLK1, thereby allowing for the elucidation of their roles in tumor growth, metastasis, and interaction with the surrounding microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data for DCLK1-IN-1 from various studies, providing a basis for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| DCLK1 Kinase Inhibition (IC₅₀) | 143 nM | In vitro kinase assay | [2] |
| HCT116 Cell Growth (IC₅₀) | 3.842 µM | Colorectal cancer cell line | [2] |
| hCRC#1 Cell Growth (IC₅₀) | 3.620 µM | Human colorectal cancer cells | [2] |
Table 1: In Vitro Efficacy of DCLK1-IN-1
| Parameter | Treatment Regimen | Tumor Model | Key Findings | Reference |
| Tumor Growth Inhibition | 10 mg/kg, daily | HCT116 xenograft (colorectal cancer) | Significantly reduced tumor growth | [2] |
| Reduction in Stromal Markers | Not specified | MKN1DCLK1 xenograft (gastric cancer) | Decreased α-Sma and Fap expression | |
| Attenuation of Stemness | 1 µM | Colorectal cancer cell spheres | Reduced sphere growth and size | [2] |
Table 2: In Vivo and Ex Vivo Efficacy of DCLK1-IN-1
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key DCLK1-mediated signaling pathways in the tumor microenvironment and a general experimental workflow for studying the effects of DCLK1 inhibition.
Detailed Experimental Protocols
Herein are detailed protocols for key experiments to investigate the role of DCLK1 in the tumor microenvironment using DCLK1-IN-1.
Protocol 1: In Vitro Cell Viability and Sphere Formation Assay
Objective: To determine the effect of DCLK1-IN-1 on cancer cell viability and the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., HCT116, AsPC-1)
-
DCLK1-IN-1 (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ultra-low attachment plates
-
Sphere formation medium (e.g., serum-free medium with B27 supplement, EGF, and bFGF)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
-
Microscope
Procedure:
Cell Viability Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DCLK1-IN-1 in complete medium.
-
Replace the medium with the DCLK1-IN-1 dilutions (including a DMSO vehicle control).
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC₅₀ value.
Sphere Formation Assay:
-
Harvest and resuspend single cells in sphere formation medium.
-
Plate the cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/well).
-
Add DCLK1-IN-1 at the desired concentration (e.g., 1 µM) or DMSO vehicle control.[2]
-
Incubate for 7-14 days, adding fresh medium with the inhibitor every 3-4 days.
-
Count the number of spheres (e.g., >50 µm in diameter) and measure their size using a microscope.
Protocol 2: Western Blot Analysis of DCLK1 Signaling
Objective: To assess the effect of DCLK1-IN-1 on the phosphorylation of DCLK1 and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
DCLK1-IN-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DCLK1, anti-DCLK1, anti-XRCC5, anti-COX2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with DCLK1-IN-1 or DMSO for the desired time.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the effect of DCLK1-IN-1 on tumor growth and the tumor microenvironment in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., HCT116)
-
Matrigel
-
DCLK1-IN-1 formulation for in vivo administration
-
Calipers
-
Surgical tools
-
Paraffin and embedding cassettes
-
Microtome
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for angiogenesis, anti-F4/80 for macrophages, anti-α-SMA for CAFs)
Procedure:
-
Subcutaneously inject a mixture of cancer cells and Matrigel into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer DCLK1-IN-1 (e.g., 10 mg/kg, daily) or vehicle control via the appropriate route (e.g., intraperitoneal injection).[2]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemical analysis of TME components.
Protocol 4: Immunohistochemistry (IHC) for TME Analysis
Objective: To visualize and quantify the changes in the tumor microenvironment components following DCLK1-IN-1 treatment.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., goat serum)
-
Primary antibodies (as mentioned in Protocol 3)
-
Biotinylated secondary antibodies and streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with biotinylated secondary antibodies followed by streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Capture images and quantify the staining intensity and area using imaging software.
The selective DCLK1 inhibitor, DCLK1-IN-1, is a valuable tool for dissecting the intricate role of DCLK1 in shaping the tumor microenvironment. The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of DCLK1 inhibition on cancer stem cells, immune cell infiltration, stromal activation, and angiogenesis. These studies will be instrumental in validating DCLK1 as a therapeutic target and advancing the development of novel cancer therapies aimed at disrupting the supportive TME.
References
Troubleshooting & Optimization
Dclk1-IN-4 solubility and stability in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the DCLK1 kinase inhibitor, Dclk1-IN-4, in common cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is practically insoluble in water but shows good solubility in several organic solvents.[1] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent.[2] You can also use ethanol.[3]
Solubility Data Summary
| Solvent | Maximum Solubility (Concentration) | Source |
| DMSO | ~95 - 100 mM | [1][3] |
| Ethanol | ~100 mM | [3] |
| Acetonitrile | Soluble | [4] |
| Water | Insoluble | [1] |
Note: Solubility can vary slightly between batches. It is always recommended to perform a small-scale test.
Q2: How should I prepare and store stock solutions?
A: We recommend preparing a high-concentration stock solution, for example, 10 mM or 50 mM in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability, which can be up to 1-3 years in solvent.[3][5][6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: I observed precipitation when adding my this compound stock solution to the cell culture medium. What should I do?
A: Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous-based medium. This is typically due to the compound's low aqueous solubility. Follow this troubleshooting workflow to resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation in cell media.
Q4: How stable is this compound in cell culture media at 37°C?
A: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. Small molecules can degrade over time in culture conditions due to hydrolysis, oxidation, or enzymatic activity from serum components.
For long-term experiments (>24-48 hours), it is advisable to either replace the media with freshly prepared this compound or to determine its stability empirically. A general protocol to assess stability is provided in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A: this compound is a potent and selective chemical probe that inhibits the kinase activity of Doublecortin-like kinase 1 (DCLK1) and DCLK2.[3][6] DCLK1 is recognized as a tumor stem cell marker in several cancers, including colorectal and pancreatic cancer.[7][8] The DCLK1 protein plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy by activating key oncogenic signaling pathways.[9][10] By inhibiting DCLK1, this compound can suppress cancer stem cell properties, reverse the epithelial-mesenchymal transition (EMT), and reduce cancer cell migration and invasion.[2][11]
Caption: DCLK1 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a quick method to estimate the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound high-concentration stock solution (e.g., 20 mM in DMSO).
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C.
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or a nephelometer.
-
Multichannel pipette.
Method:
-
Add 100 µL of your pre-warmed complete medium to the wells of a 96-well plate.
-
Create a serial dilution of your this compound stock solution directly in the media. For example, add 2 µL of 20 mM stock to the first well (final concentration 400 µM, 2% DMSO), then serially dilute down the plate. Also, prepare control wells with an equivalent amount of DMSO.
-
Incubate the plate at 37°C for 1-2 hours.
-
Visually inspect each well for signs of precipitation against a dark background.
-
(Optional) Quantify the turbidity by reading the absorbance at a high wavelength (e.g., 600-700 nm) or by using a nephelometer.
-
The highest concentration that remains clear (visually or by instrumentation) is the estimated kinetic solubility limit.
Protocol 2: Stability Assessment in Cell Culture Media via HPLC
This protocol determines the chemical stability of this compound over time under standard cell culture conditions.[12]
Materials:
-
This compound.
-
Complete cell culture medium.
-
Incubator (37°C, 5% CO₂).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction.
Method:
-
Preparation: Spike pre-warmed complete cell culture medium with this compound to your final working concentration (e.g., 10 µM). Also prepare a control sample of the compound in a stable solvent (like DMSO or acetonitrile) at the same concentration.
-
Time Points: Aliquot the spiked medium into several sterile tubes. Place them in a 37°C incubator. You will collect samples at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).[12]
-
Sample Collection: At each time point, remove one aliquot from the incubator.
-
Protein Precipitation & Extraction: To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile. Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.
-
HPLC Analysis: Carefully collect the supernatant and inject it into the HPLC system.
-
Data Analysis: Develop an HPLC method that gives a sharp peak for this compound. Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in the peak area over time indicates degradation. The stability is often reported as the percentage of the initial compound remaining.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1-IN-1 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting lack of Dclk1-IN-4 effect on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common issue of observing no significant effect of Dclk1-IN-4 on cell viability.
Troubleshooting Guide: Lack of this compound Effect on Cell Viability
If you are not observing the expected cytotoxic or anti-proliferative effects after treating your cells with this compound, consult the following guide. This table outlines potential causes and provides systematic steps to identify and resolve the issue.
| Potential Cause | Recommended Action | Expected Outcome |
| 1. Compound Integrity and Activity | a. Verify Storage and Handling: Dclk1-IN-1, a representative DCLK1 inhibitor, should be stored at -20°C. Confirm that the compound was stored correctly and protected from light. Avoid repeated freeze-thaw cycles.[1] b. Prepare Fresh Stock Solutions: If the stock solution is old, prepare a fresh one from powder. Dclk1-IN-1 is soluble in DMSO and ethanol. Ensure the compound is fully dissolved before diluting in culture medium. c. Test in a Positive Control Cell Line: Use a cell line known to be sensitive to DCLK1 inhibition (e.g., certain pancreatic or colorectal cancer cell lines) to confirm the compound's activity.[2] | A positive control experiment shows the expected reduction in cell viability, confirming the compound is active. |
| 2. Experimental Protocol and Assay Conditions | a. Optimize Concentration (Dose-Response): The dose required to see an effect can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50).[3] b. Optimize Incubation Time: The effect of the inhibitor may not be apparent at early time points. Test various incubation periods (e.g., 24, 48, 72 hours).[4] c. Check for Serum Interference: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Try reducing the serum percentage or using serum-free medium for the treatment period, if compatible with your cell line. | An optimal concentration and incubation time are identified, leading to a measurable decrease in cell viability. |
| 3. Cell Line-Specific Factors | a. Confirm DCLK1 Expression: The target protein, DCLK1, may not be expressed at sufficient levels in your cell line. DCLK1 is often overexpressed in specific cancer types like colorectal, pancreatic, and lung cancer.[5][6] Verify DCLK1 protein expression using Western Blot or mRNA levels using qRT-PCR. b. Assess Cell Seeding Density: High cell density can mask the inhibitory effects of a compound. Optimize the initial cell seeding number to ensure cells are in the exponential growth phase during treatment and analysis.[7] The recommended range for a 96-well plate is typically 1,000 to 25,000 cells per well, depending on the cell type.[1][7] c. Consider Resistance Mechanisms: Cancer cells can develop resistance through alternative survival pathways.[8] Even with DCLK1 expression, other signaling cascades may compensate for its inhibition. | DCLK1 expression is confirmed in the cell line, or the cell line is determined to be an inappropriate model. Seeding density is optimized for the assay. |
| 4. Cell Viability Assay Issues | a. Validate Assay Choice: Assays like MTT, MTS, and CCK-8 measure metabolic activity, which generally correlates with cell viability.[9][10] However, if the compound affects metabolism without killing the cells, these assays may be misleading. Consider a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis assay (e.g., Caspase-Glo) to confirm results.[11] b. Check Reagent Quality: Ensure assay reagents (e.g., MTT, WST-8) have not expired and have been stored correctly. Prepare fresh reagents if in doubt.[9][12] c. Include Proper Controls: Always include "untreated" (cells + medium), "vehicle" (cells + medium + solvent, e.g., DMSO), and "blank" (medium only, no cells) controls.[12] The vehicle control is critical for ruling out solvent toxicity. | The chosen viability assay is confirmed to be appropriate and is functioning correctly, as indicated by reliable positive and negative control results. |
Experimental Protocols
Below are detailed protocols for two common colorimetric cell viability assays. Adhering to a standardized protocol can help minimize experimental variability.
MTT Cell Viability Assay Protocol
This assay is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in log-phase growth) at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and untreated controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
CCK-8 (WST-8) Cell Viability Assay Protocol
This assay uses the highly water-soluble tetrazolium salt WST-8, which is reduced by cellular dehydrogenases to produce a soluble orange formazan dye. This assay is generally considered more convenient and less toxic than the MTT assay.[10]
-
Cell Seeding: Follow the same procedure as for the MTT assay, seeding 100 µL of cell suspension into each well of a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls as described for the MTT assay. Incubate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well. Be careful not to introduce bubbles, as they can interfere with the absorbance reading.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: After subtracting the blank reading, calculate the percentage of cell viability relative to the vehicle control, as described in the MTT protocol.
Visualizing the Mechanism of Action
Understanding the signaling pathway targeted by this compound can provide context for its expected biological effects. DCLK1 is a protein kinase that acts as a marker for certain cancer stem cells and regulates key oncogenic pathways.[6][13] Inhibition of DCLK1 is expected to disrupt these pathways, leading to reduced cell proliferation, stemness, and survival.
Caption: DCLK1 kinase inhibition by this compound blocks multiple oncogenic signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
This compound is a small molecule inhibitor designed to target Doublecortin-like kinase 1 (DCLK1). DCLK1 is a protein kinase identified as a marker for cancer stem cells in several cancers, including colorectal and pancreatic cancer.[14][15] It plays a crucial role in promoting tumorigenesis, metastasis, and therapy resistance by regulating key signaling pathways like Wnt/β-catenin, Notch, and Hippo-YAP.[13][16] By inhibiting the kinase activity of DCLK1, this compound is expected to suppress these pathways, thereby reducing cancer cell proliferation, survival, and stem-like properties, ultimately leading to a decrease in cell viability.[5][17]
Q2: What are the typical effects of DCLK1 inhibition on cancer cells?
In sensitive cancer cell lines, selective inhibition of DCLK1 has been shown to reduce colony formation, impair cell migration and invasion, and decrease the expression of markers associated with cancer stemness and cell pluripotency.[18][19] In some contexts, particularly in 3D organoid models, DCLK1 inhibition leads to a significant decrease in cell viability.[2]
Q3: My compound is new and stored correctly, but there's still no effect. How can I be certain it's active?
The most definitive way to confirm compound activity is to test it on a positive control cell line known to be sensitive to DCLK1 inhibition. Published studies often specify the cell lines used (e.g., some pancreatic ductal adenocarcinoma models).[2] Observing the expected cytotoxic or anti-proliferative effect in a control line will validate that your compound stock is active and the issue likely lies with the experimental cell line or protocol.
Q4: What is the optimal concentration of this compound to use?
There is no single optimal concentration; it is highly dependent on the cell line. For example, the IC50 of a DCLK1 inhibitor was found to be 4.51 µM in one cholangiocarcinoma cell subpopulation but 9.61 µM in another.[3] Therefore, it is critical to perform a dose-response curve, testing a broad range of concentrations (e.g., from 10 nM to 20 µM) to determine the sensitivity of your specific cells.
Q5: My cells express DCLK1, but the inhibitor has no effect on viability. What are other possibilities?
-
Redundant Pathways: Cancer cells may have redundant survival pathways that compensate when DCLK1 is inhibited.[8]
-
Compound Stability: The inhibitor might be unstable or rapidly metabolized in your specific cell culture medium over long incubation periods. Consider refreshing the medium with a new compound during the experiment.
-
Assay Interference: The compound itself could interfere with the viability assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Comparing results from two different assay types (e.g., MTT vs. a resazurin-based assay or a direct count) can help rule this out.
-
DCLK1 Isoforms: DCLK1 has multiple isoforms, and their expression can vary between cell types.[20] It's possible your cells express an isoform that is less sensitive to the specific inhibitor you are using.
References
- 1. dojindo.co.jp [dojindo.co.jp]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1, a Putative Stem Cell Marker in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. toolsbiotech.com [toolsbiotech.com]
- 8. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-4 Technical Support Center: Managing Off-Target Effects
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using DCLK1 inhibitors. While specific public data for a compound named "Dclk1-IN-4" is not available, this resource focuses on the well-characterized, highly selective DCLK1 inhibitor, DCLK1-IN-1 . The principles, protocols, and troubleshooting steps outlined here are broadly applicable for investigating the on- and off-target effects of any potent kinase inhibitor. DCLK1-IN-1 was developed to be a more selective chemical probe than previous compounds, which had known off-target activities against kinases like ERK5 and LRRK2, and the bromodomain BRD4[1][2].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary targets and known off-targets of DCLK1-IN-1?
DCLK1-IN-1 is a potent and highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and its close homolog, DCLK2[3][4]. It was specifically designed to have minimal activity against kinases that were inhibited by previous, less-selective compounds[1][5]. Whole kinome screening and targeted assays have confirmed its high selectivity, with no significant activity against ERK5, LRRK2, or the BRD4 bromodomain at concentrations up to 10 µM[1][5][6]. While exquisitely selective, residual inhibition of some kinases at high concentrations is always possible. For example, a KiNativ assay in PATU-8988T cell lysates showed 68.5% inhibition of DCLK1 and a minor 37.9% inhibition of ERK5 at a high concentration of 2.5 µM[7].
Q2: My cells show an unexpected phenotype after DCLK1-IN-1 treatment. Is this an off-target effect?
This is a critical question in kinase inhibitor studies. An unexpected phenotype could arise from several sources:
-
A previously unknown role of DCLK1: The inhibitor may be revealing a novel biological function of DCLK1 in your specific experimental context.
-
Inhibition of DCLK2: DCLK1-IN-1 also inhibits DCLK2, which is predominantly expressed in the brain but may have functions in other tissues[3].
-
Context-specific off-target effects: At higher concentrations, the inhibitor might engage other kinases, leading to an off-target phenotype. The cellular environment, with its high ATP concentrations, can also alter an inhibitor's selectivity profile compared to biochemical assays[8].
-
Indirect pathway activation: Inhibiting one kinase can sometimes lead to the paradoxical activation of a parallel or feedback pathway, a phenomenon known as retroactivity[9].
Q3: How can I experimentally confirm that my observed effect is due to DCLK1 inhibition?
To confidently attribute a phenotype to DCLK1 inhibition, a multi-pronged approach is necessary. No single experiment is definitive.
-
Use a Negative Control: DCLK1-IN-1 has a structurally similar but inactive control compound, DCLK1-NEG[3][10]. This is the ideal negative control. If the phenotype is absent in DCLK1-NEG-treated cells, it strongly suggests the effect is due to inhibition of DCLK1 or a very closely related kinase.
-
Perform a Rescue Experiment: The gold standard is to use a genetic approach. If you observe a phenotype with DCLK1-IN-1, you should see the same phenotype upon genetic knockdown (siRNA) or knockout (CRISPR) of DCLK1. Conversely, overexpressing a DCLK1 construct in these cells should make them more sensitive to the inhibitor's effects[11].
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that DCLK1-IN-1 is binding to DCLK1 in your intact cells at the concentrations you are using[3][12].
-
Titrate the Inhibitor: Perform a dose-response experiment. On-target effects should occur at concentrations consistent with the inhibitor's cellular IC50 for DCLK1, while off-target effects typically require higher concentrations[13].
Q4: What is the recommended concentration range for DCLK1-IN-1 to ensure target specificity?
To maintain selectivity and minimize the risk of off-target effects, it is crucial to use the lowest effective concentration.
-
Biochemical IC50: DCLK1-IN-1 has a biochemical IC50 for DCLK1 of ~57 nM[3].
-
Cellular IC50: In cellular assays, the half-maximal inhibitory concentration (IC50) for effects like reduced clonogenic capacity or downstream signaling modulation is often observed in the 1-10 µM range[1][13]. For instance, it strongly inhibited the clonogenic capacity of renal cell carcinoma lines at doses as low as 1 µM[1].
-
Recommendation: Start with a dose-response curve from 100 nM to 10 µM. For most long-term cellular assays, using DCLK1-IN-1 in the 1-5 µM range is a reasonable starting point to observe on-target effects while retaining high selectivity. Always confirm target engagement and pathway modulation at your chosen concentration.
Quantitative Data: Inhibitor Specificity
The following tables summarize the inhibitory potency and selectivity of DCLK1-IN-1.
Table 1: Potency of DCLK1-IN-1 Against Primary Targets
| Target | Assay Type | Value (nM) | Reference |
| DCLK1 | KINOMEscan Binding Assay | IC50 = 9.5 | [3][5] |
| 33P-ATP Kinase Assay | IC50 = 57.2 | [3][5] | |
| Isothermal Titration (ITC) | Kd = 109 | [3] | |
| DCLK2 | KINOMEscan Binding Assay | IC50 = 31 | [3][5] |
| 33P-ATP Kinase Assay | IC50 = 103 | [3][5] |
Table 2: Selectivity Profile Against Key Potential Off-Targets
| Target | Assay Type | Value | Reference |
| ERK5 | Kinase Assay | No significant activity | [5] |
| LRRK2 | Kinase Assay | No significant activity | [5] |
| BRD4 | Binding Assay | No significant activity | [5] |
| ACK | Kinase Assay | No significant activity | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for DCLK1 Pathway Modulation
This protocol verifies that DCLK1-IN-1 inhibits downstream signaling of DCLK1 in your cell line.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of DCLK1-IN-1 (e.g., 0, 1, 5, 10 µM) and the inactive control DCLK1-NEG (10 µM) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies to test include:
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.
-
Analysis: Quantify band intensity. A successful on-target effect will show a dose-dependent decrease in the phosphorylation of DCLK1 and modulation of its downstream targets, with no effect from the DCLK1-NEG control.
Protocol 2: Kinase Profiling to Identify Off-Targets
To broadly screen for off-targets, use a commercial kinase profiling service (e.g., KINOMEscan, KiNativ). These services screen your compound against hundreds of kinases[3][14].
-
Compound Submission: Provide the service provider with DCLK1-IN-1 at a specified concentration (a high concentration, e.g., 1-10 µM, is recommended to reveal potential off-targets).
-
Assay Principle:
-
Binding Assays (e.g., KINOMEscan): Measure the ability of the inhibitor to compete with a ligand for the ATP-binding site of a large panel of kinases.
-
Activity Assays: Measure the direct inhibition of the enzymatic activity of a panel of kinases[14].
-
-
Data Analysis: The service will provide a report listing the percent inhibition for each kinase in the panel. Significant inhibition of any kinase other than DCLK1/2 indicates a potential off-target that may warrant further investigation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that DCLK1-IN-1 binds to and stabilizes DCLK1 inside intact cells, providing evidence of target engagement.
-
Treatment: Treat one population of cells with DCLK1-IN-1 (at your experimental concentration) and a control population with vehicle (DMSO).
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed.
-
Analysis: Collect the supernatant (containing soluble, stabilized protein) and analyze the amount of DCLK1 remaining via Western blot or ELISA.
-
Interpretation: In the DCLK1-IN-1-treated samples, DCLK1 should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating that the inhibitor has bound to and stabilized the protein.
Visualizations: Pathways and Workflows
DCLK1 Signaling Pathways
Caption: Key signaling pathways regulated by DCLK1 and inhibited by DCLK1-IN-1.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for troubleshooting and validating potential off-target effects.
References
- 1. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1-IN-1 | TargetMol [targetmol.com]
- 5. DCLK1-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming resistance to Dclk1-IN-4 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dclk1-IN-4 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase. DCLK1 is recognized as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and lung cancer.[1] It plays a crucial role in promoting tumorigenesis, metastasis, and drug resistance by activating signaling pathways such as Wnt/β-catenin and driving processes like the epithelial-mesenchymal transition (EMT).[2][3] this compound functions by binding to the kinase domain of DCLK1, thereby inhibiting its enzymatic activity and downstream signaling.
Q2: In which cancer cell lines is this compound expected to be effective?
The effectiveness of DCLK1 inhibitors, such as the closely related DCLK1-IN-1, has been demonstrated in a variety of cancer cell lines, particularly those with high DCLK1 expression. This includes cell lines from:
-
Renal Cell Carcinoma (RCC): ACHN, 786-O, and CAKI-1.[4]
-
Colorectal Cancer (CRC): HCT116.
-
Pancreatic Ductal Adenocarcinoma (PDAC): Patient-derived organoids have shown sensitivity.[5]
-
Lung Adenocarcinoma: Gefitinib-resistant PC9 (PC9/GR) and Osimertinib-resistant HCC827 (HCC827/OR) cells.[1][2]
It is recommended to assess DCLK1 expression levels in your cell line of interest prior to initiating experiments.
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to kinase inhibitors can be categorized as either primary (de novo) or acquired.[6] Potential mechanisms of resistance to this compound include:
-
Target Modification: Mutations in the DCLK1 kinase domain could alter the drug binding site, reducing the inhibitor's affinity.[7]
-
Bypass Tracks: Activation of alternative signaling pathways can compensate for the inhibition of DCLK1. For instance, upregulation of the PI3K-AKT pathway or other receptor tyrosine kinases could sustain cell proliferation and survival.[6][8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCD4, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[9]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit increased resistance to various therapies, and DCLK1 itself is a driver of this process.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: this compound shows no or low efficacy in my cancer cell line.
Possible Cause 1: Low DCLK1 Expression
-
Troubleshooting Step: Verify the expression level of DCLK1 in your cancer cell line using Western blot or qRT-PCR. Compare your results to positive control cell lines known to have high DCLK1 expression.
-
Recommendation: If DCLK1 expression is low or absent, this compound is unlikely to be effective. Consider using a different therapeutic strategy or a cell line with higher DCLK1 expression.
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration
-
Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. The IC50 can vary significantly between cell lines.
-
Recommendation: Titrate the concentration of this compound over a wide range (e.g., 0.1 µM to 100 µM) and assess cell viability at different time points (e.g., 24, 48, 72 hours).
Possible Cause 3: Acquired Resistance
-
Troubleshooting Step: If the cell line was previously sensitive to this compound, it may have developed acquired resistance. Analyze the expression of genes associated with drug resistance, such as ABC transporters.
-
Recommendation: Consider combination therapy. For example, co-treatment with an inhibitor of a bypass pathway (e.g., a PI3K inhibitor) or a chemotherapy agent like cisplatin may restore sensitivity.[9]
Data Presentation
Table 1: IC50 Values of DCLK1-IN-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration |
| ACHN | Renal Cell Carcinoma | MTT | ~35 | 48h[4] |
| 786-O | Renal Cell Carcinoma | MTT | ~22 | 48h[4] |
| CAKI-1 | Renal Cell Carcinoma | MTT | ~30 | 72h[4] |
| HCT116 | Colorectal Cancer | NanoBRET | 0.279 | Not specified[5] |
Note: Data for DCLK1-IN-1 is presented as a proxy for this compound due to the limited availability of specific data for the latter.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from established methods for assessing cell viability in response to kinase inhibitors.[4][10]
Materials:
-
This compound
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis (Annexin V) Assay
This protocol is a standard method for detecting apoptosis by flow cytometry.[11][12]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Caption: DCLK1 signaling pathway and mechanisms of resistance to this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
Troubleshooting Logic
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial-Mesenchymal Transition Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 sensitizes resistant lung adenocarcinomas to EGFR-TKI through suppression of Wnt/β-Catenin activity and cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Dclk1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Dclk1-IN-4, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years[1][2] | Protect from moisture. |
| 4°C | 2 years[2] | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 1 year[1] | Use fresh, moisture-free DMSO to avoid decreased solubility.[3] |
| -20°C | 1 month[3] | For working stock solutions. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | Improper solvent | Ensure the use of high-quality, anhydrous DMSO.[3] |
| Low temperature storage of working solution | For in vivo studies, if a clear solution is prepared, it can be stored at 4°C for up to a week. If it is a suspension, it should be prepared fresh for each use.[1] | |
| Exceeded solubility limit | Do not exceed the maximum concentration of 95 mg/mL in DMSO.[3] Sonication may be required to fully dissolve the compound.[1] | |
| Inconsistent Experimental Results | Compound degradation | Ensure proper storage conditions are maintained. Prepare fresh working solutions from a frozen stock for each experiment. For in vivo formulations, the mixed solution should be used immediately.[3][4] |
| Improper preparation of in vivo formulation | When preparing for in vivo use with PEG300, Tween 80, and saline, add the solvents sequentially and ensure the solution is clear before adding the next component.[1] | |
| Off-target effects | While this compound is highly selective for DCLK1/2, consider potential off-target effects, especially at high concentrations. It shows no significant activity against ERK5, ACK, BRD4, and LRRK2. | |
| Low Cellular Potency | Poor cell permeability | Although orally bioavailable, ensure sufficient incubation time for the compound to penetrate the cells in your specific model. |
| Presence of efflux pumps | Some cell lines may express efflux pumps that reduce the intracellular concentration of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][3] It is also soluble in ethanol and acetonitrile[5]. For in vivo experiments, formulations with PEG300, Tween 80, and saline or corn oil have been described.[1][3][4]
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is insoluble in water.[3] For in vitro assays, it is recommended to prepare fresh dilutions from a DMSO stock solution into the aqueous assay buffer immediately before use.
Q3: What are the known targets of this compound?
A3: this compound is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2).[3][6] IC50 values for DCLK1 are 9.5 nM in a binding assay and 57.2 nM in a kinase assay. For DCLK2, the IC50 values are 31 nM and 103 nM in binding and kinase assays, respectively.[1][3]
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective. It exhibits no significant activity against several other kinases, including ERK5, ACK, BRD4, and LRRK2.[5]
Q5: What is the recommended working concentration for in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Concentrations ranging from 1 µM to 10 µM have been used in various studies, such as in pancreatic cancer organoids and renal cell carcinoma cell lines.[5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q6: How should I prepare this compound for in vivo animal studies?
A6: A common formulation for oral gavage involves dissolving this compound in a vehicle consisting of 2% DMSO, 40% PEG300, 5% Tween 80, and 53% saline.[1] Another described vehicle is 5% DMSO in 95% corn oil.[4] It is crucial to prepare these formulations fresh before each administration.
Experimental Protocols
Cell-Based DCLK1 Inhibition Assay
This protocol describes a general procedure for treating cultured cells with this compound to assess its effect on downstream signaling or cellular phenotypes.
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours), depending on the experimental endpoint.[3][7]
-
Analysis: Following incubation, cells can be lysed for western blotting to analyze protein phosphorylation (e.g., p-DCLK1)[7], or used for other assays such as cell viability, migration, or gene expression analysis.[6][7]
Western Blotting for DCLK1 Phosphorylation
This protocol outlines the steps to detect changes in DCLK1 phosphorylation upon treatment with this compound.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated DCLK1. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total DCLK1 to normalize for protein loading.[7]
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involving DCLK1 and a general experimental workflow for using this compound.
Caption: DCLK1 signaling pathways in cancer.[8]
Caption: General experimental workflow for using this compound.
References
- 1. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 2. DCLK1-IN-1 - Immunomart [immunomart.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-4 compatibility with other kinase inhibitors in combination studies
This technical support center provides guidance for researchers and drug development professionals on the compatibility of Doublecortin-like kinase 1 (DCLK1) inhibitors in combination studies with other therapeutic agents.
Disclaimer: Initial searches for "Dclk1-IN-4" did not yield specific information. The following data is based on studies involving the well-characterized DCLK1 inhibitor, Dclk1-IN-1 , and other DCLK1 inhibitors. Researchers should exercise caution and conduct their own validation when designing experiments with any specific DCLK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using DCLK1 inhibitors in combination with other cancer therapies?
A1: DCLK1 is a multifaceted protein kinase implicated in various aspects of tumor progression, including cancer stem cell (CSC) maintenance, epithelial-mesenchymal transition (EMT), and resistance to conventional therapies.[1][2] By targeting DCLK1, it is hypothesized that cancer cells, particularly the resistant CSC population, can be sensitized to the effects of other anti-cancer agents. DCLK1 influences several key signaling pathways such as WNT/β-catenin, PI3K/AKT/mTOR, and TGF-β, making it a rational target for combination strategies.[1][3]
Q2: Are there any known synergistic effects of DCLK1 inhibitors with other kinase inhibitors?
A2: While direct quantitative data on the synergistic effects of DCLK1 inhibitors with other specific kinase inhibitors is limited in the public domain, the interconnectedness of signaling pathways suggests high potential. For instance, since DCLK1 can regulate the PI3K/AKT/mTOR pathway, combining a DCLK1 inhibitor with a PI3K, AKT, or mTOR inhibitor could lead to enhanced anti-tumor activity.[3] Researchers are encouraged to explore such combinations in their specific cancer models.
Q3: What is the evidence for combining DCLK1 inhibitors with non-kinase inhibitors, such as chemotherapy?
A3: There is preclinical evidence supporting the combination of DCLK1 inhibitors with chemotherapy. For example, in ovarian cancer models, the combination of DCLK1-IN-1 with cisplatin has demonstrated a synergistic cytotoxic effect.[4] This suggests that DCLK1 inhibition can overcome chemoresistance.
Q4: Can DCLK1 inhibitors be combined with immunotherapy?
A4: Yes, there is a strong rationale for combining DCLK1 inhibitors with immunotherapy. DCLK1 expression has been associated with an immunosuppressive tumor microenvironment, characterized by an increase in regulatory T cells (Tregs) and M2 macrophages, and a decrease in cytotoxic CD8+ T cells.[2] Inhibition of DCLK1 has been shown to reduce the expression of the immune checkpoint ligand PD-L1 and increase immune-mediated cytotoxicity, suggesting a potential synergy with anti-PD1/PD-L1 therapies.[5][6]
Troubleshooting Guide for Combination Studies
| Issue | Possible Cause | Recommendation |
| High toxicity in cell culture or in vivo models | - Drug concentrations are too high.- Overlapping toxicities of the combined agents. | - Perform dose-response matrices to identify synergistic and non-toxic concentrations.- Evaluate the toxicity of each agent individually before combining them.- Consider staggered dosing schedules. |
| Lack of synergistic effect | - The chosen combination does not target convergent or complementary pathways in the specific cancer model.- The cancer model is not dependent on the DCLK1 pathway. | - Confirm DCLK1 expression and pathway activity in your model system.- Select combination agents based on a strong biological rationale for pathway interaction.- Consider a different class of combination agent. |
| Inconsistent results | - Variability in experimental conditions.- Issues with inhibitor stability or activity. | - Ensure consistent cell culture conditions, reagent quality, and assay protocols.- Regularly test the activity of the DCLK1 inhibitor. |
Quantitative Data from Combination Studies
The following table summarizes the available quantitative data from a key study investigating the combination of Dclk1-IN-1 with cisplatin in ovarian cancer.
Table 1: Synergistic Effects of Dclk1-IN-1 and Cisplatin in Ovarian Cancer Spheroids
| Cell Line | Combination | Effect | Reference |
| OVCAR-8 CPR | Dclk1-IN-1 + Cisplatin | Synergistic cytotoxic effect | [4] |
Note: The original study should be consulted for detailed quantitative values such as the Combination Index (CI).
Experimental Protocols
Protocol 1: In Vitro Spheroid Combination Assay
This protocol is a general guideline for assessing the synergy between a DCLK1 inhibitor and another anti-cancer agent in a 3D spheroid culture model.
-
Cell Seeding: Seed cancer cells in ultra-low attachment plates to allow for spheroid formation.
-
Spheroid Formation: Culture for 3-4 days until spheroids of a consistent size are formed.
-
Drug Treatment: Treat the spheroids with a dose-response matrix of the DCLK1 inhibitor and the combination drug. Include single-agent controls and a vehicle control.
-
Incubation: Incubate for a predetermined period (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Network
The following diagram illustrates the central role of DCLK1 in various signaling pathways implicated in cancer. This provides a rationale for selecting combination partners.
Caption: DCLK1 is downstream of oncogenic KRAS and regulates multiple pathways promoting cancer stemness, EMT, and immune evasion.
Experimental Workflow for Combination Studies
This workflow outlines the key steps for evaluating the compatibility and efficacy of a DCLK1 inhibitor in combination with another kinase inhibitor.
Caption: A stepwise approach for testing DCLK1 inhibitor combinations, from in vitro synergy to in vivo efficacy.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Stem Cell Marker DCLK1 Correlates with Tumorigenic Immune Infiltrates in the Colon and Gastric Adenocarcinoma Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the effect of Dclk1-IN-4 on DCLK1 phosphorylation
Welcome to the technical support center for Dclk1-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the validation of this compound's effect on DCLK1 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect DCLK1?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Doublecortin-like kinase 1 (DCLK1).[1][2] DCLK1 is a serine/threonine kinase that plays a significant role in several cellular processes, and its overexpression is associated with poor prognosis in various cancers.[1][2] this compound works by binding to the ATP-binding site of the DCLK1 kinase domain, thereby inhibiting its ability to phosphorylate its substrates.[3] Validating the inhibitory effect of this compound is crucial and is primarily achieved by assessing the phosphorylation status of DCLK1 itself, as DCLK1 undergoes autophosphorylation.[4]
Q2: Which phosphorylation site on DCLK1 is a reliable marker for this compound activity?
A2: Autophosphorylation of DCLK1 at Serine 337 (corresponding to Serine 30 in some isoforms) is a well-documented event and a reliable biomarker for assessing the inhibitory activity of this compound.[5][6][7] A decrease in phosphorylation at this site is indicative of successful target engagement and inhibition by this compound.[7]
Q3: What are the recommended starting concentrations and treatment times for this compound in cell culture experiments?
A3: The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental context. However, based on published studies, a good starting point is a concentration range of 1 µM to 10 µM .[3][7] Treatment times can range from 4 to 48 hours .[3][7] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: What are the primary methods to validate the effect of this compound on DCLK1 phosphorylation?
A4: The two primary methods for validating the effect of this compound are:
-
Western Blotting: This is the most common and accessible method. It uses an antibody specific to the phosphorylated form of DCLK1 (e.g., phospho-DCLK1 Ser337) to detect changes in its phosphorylation level upon treatment with the inhibitor.
-
Mass Spectrometry (MS): This is a more sensitive and comprehensive method that can identify and quantify specific phosphorylation sites on DCLK1.[1] It can confirm the findings of the Western blot and may identify other phosphorylation sites affected by the inhibitor.
Experimental Workflow & Signaling Pathway
Below are diagrams illustrating the experimental workflow for validating this compound's effect and the simplified DCLK1 signaling pathway.
Troubleshooting Guides
Western Blotting
Problem 1: Weak or No Signal for Phospho-DCLK1
| Possible Cause | Troubleshooting Steps |
| Low abundance of phosphorylated DCLK1 | Increase the amount of protein loaded onto the gel (50-100 µg of total protein is a good starting point).[8] Use a positive control cell line known to have high DCLK1 expression and phosphorylation. |
| Inefficient antibody binding | Optimize the primary antibody concentration (try a range of dilutions, e.g., 1:500, 1:1000, 1:2000). Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[9] Ensure the antibody is stored correctly and is not expired. |
| Phosphatase activity during sample preparation | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times. |
| Poor transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane. Optimize transfer time and voltage. |
| Inactive secondary antibody or substrate | Use a fresh secondary antibody and substrate. Confirm the activity of the secondary antibody by dot blotting. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody.[9][10] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies instead of milk). |
| Inadequate washing | Increase the number and duration of washes between antibody incubations. Add a detergent like Tween-20 to the wash buffer (0.05-0.1%).[9] |
| Contaminated buffers or equipment | Use freshly prepared buffers and clean equipment. |
| Protein degradation | Use fresh cell lysates and always include protease inhibitors in the lysis buffer. |
Mass Spectrometry
Problem 1: Low Phosphopeptide Identification
| Possible Cause | Troubleshooting Steps |
| Low stoichiometry of phosphorylation | Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). |
| Insufficient starting material | Increase the amount of protein digest injected into the mass spectrometer. |
| Suboptimal fragmentation | Optimize the collision energy (HCD or CID) to ensure good fragmentation of the phosphopeptides. |
Experimental Protocols
Western Blotting Protocol for DCLK1 Phosphorylation
This protocol provides a general framework. Optimization may be required for your specific experimental conditions.
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DCLK1 (Ser337) (e.g., from Thermo Fisher, Catalog # 630-620) diluted in 5% BSA/TBST overnight at 4°C.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total DCLK1 to normalize for protein loading.
-
Quantify the band intensities using image analysis software.
Table 1: Recommended Reagents and Starting Concentrations for Western Blotting
| Reagent | Supplier (Example) | Catalog Number (Example) | Starting Dilution/Concentration |
| Phospho-DCLK1 (Ser337) Antibody | Thermo Fisher Scientific | 630-620 | 1:1000 |
| Total DCLK1 Antibody | antibodies-online | ABIN499716 | 0.5 - 1 µg/mL |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 | 1:2000 |
| This compound | MedChemExpress | HY-135985 | 1-10 µM |
| Protease Inhibitor Cocktail | Roche | 11836170001 | As per manufacturer's instructions |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 | As per manufacturer's instructions |
| BSA | Sigma-Aldrich | A7906 | 5% (w/v) in TBST for blocking |
Disclaimer: This technical support guide is for research use only. The protocols and troubleshooting tips provided are intended as a starting point, and optimization may be necessary for your specific experimental setup. Always refer to the manufacturer's datasheets for specific product information.
References
- 1. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 autoinhibition and activation in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-DCLK1 (Ser30) Polyclonal Antibody (630-620) [thermofisher.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Validation & Comparative
A Researcher's Guide to DCLK1 Inhibition: A Comparative Analysis of DCLK1-IN-1 and LRRK2-IN-1
Abstract: Doublecortin-like kinase 1 (DCLK1) has emerged as a high-value therapeutic target, particularly in oncology, due to its role as a cancer stem cell marker and its involvement in promoting tumorigenesis, metastasis, and therapy resistance. The development of small molecule inhibitors is crucial for dissecting its biological functions and for potential therapeutic applications. This guide provides a detailed comparison of two key inhibitors used in DCLK1 research: LRRK2-IN-1 , a multi-targeted inhibitor, and DCLK1-IN-1 , the first potent and selective chemical probe for DCLK1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, selectivity, and the experimental methodologies used for their characterization.
A note on nomenclature: This guide compares LRRK2-IN-1 with DCLK1-IN-1. The user query specified "Dclk1-IN-4," which does not correspond to a widely recognized DCLK1 inhibitor in the reviewed literature. We have proceeded with the comparison to DCLK1-IN-1, the first-in-class selective inhibitor for this target.
Inhibitor Overview
LRRK2-IN-1: Initially developed as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research, LRRK2-IN-1 was subsequently identified as a powerful inhibitor of DCLK1.[1] While effective, its utility in specifically studying DCLK1 is complicated by its activity against several other kinases, including its primary target LRRK2, as well as MAPK7 and DCLK2.[2]
DCLK1-IN-1: Developed through a structure-guided design campaign, DCLK1-IN-1 is the first-in-class, potent, selective, and in vivo-compatible chemical probe for the DCLK1 kinase domain.[3] It was specifically engineered to overcome the polypharmacology of earlier compounds like LRRK2-IN-1.[4] Its high selectivity for DCLK1 and its close homolog DCLK2 makes it an invaluable tool for precisely investigating the biological consequences of DCLK1 kinase inhibition.[3]
Quantitative Data Comparison
The following tables summarize the inhibitory potency and selectivity of LRRK2-IN-1 and DCLK1-IN-1 based on published experimental data.
Table 1: Inhibitory Potency (IC₅₀) Against DCLK Family Kinases
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| LRRK2-IN-1 | DCLK1 | Kinase Assay | 2.61 | [cite: 4, 12 from previous search] |
| DCLK2 | Kinase Assay | 45 | [2][5] | |
| DCLK1-IN-1 | DCLK1 | Binding Assay | 9.5 | [3][6][7] |
| DCLK1 | Kinase Assay | 57.2 | [6][7] | |
| DCLK1 | Kinase Assay | 143 | [8] | |
| DCLK2 | Binding Assay | 31 | [6][7] | |
| DCLK2 | Kinase Assay | 103 | [6][7] | |
| DCLK1 | Cellular (NanoBRET) | 279 | [7] |
Note: Differences in kinase assay IC₅₀ values can arise from variations in experimental conditions, such as ATP concentration.
Table 2: Selectivity Profile Against Other Key Kinases
| Compound | Off-Target | Assay Type | IC₅₀ (nM) | Selectivity Notes | Reference(s) |
| LRRK2-IN-1 | LRRK2 (WT) | Kinase Assay | 13 | Primary target of the inhibitor. | [2][9] |
| LRRK2 (G2019S) | Kinase Assay | 6 | Potent inhibition of the common mutant. | [2][9] | |
| MAPK7 | Cellular Assay | 160 (EC₅₀) | Confirmed off-target. | [2] | |
| Multiple | Binding Assay | - | Inhibits 12 of 442 kinases tested. | [2][5] | |
| DCLK1-IN-1 | LRRK2 | Kinase Assay | >10,000 | No significant activity observed. | |
| ERK5 | Kinase Assay | >10,000 | No significant activity observed. | ||
| BRD4 | - | >10,000 | No significant activity observed. | ||
| Kinome-wide | Binding Assay | - | Exclusively inhibits DCLK1/DCLK2 out of 489 kinases. |
Visualizing Pathways and Processes
DCLK1 Signaling Pathways in Cancer
DCLK1 is positioned as a critical regulator of multiple oncogenic signaling pathways. Its inhibition is shown to impact downstream effectors that control cancer stem cell (CSC) properties, epithelial-mesenchymal transition (EMT), and overall tumor progression.
Caption: DCLK1 acts as a central node in cancer signaling.
Experimental Workflow for Kinase Inhibitor Characterization
The validation of a kinase inhibitor follows a logical progression from initial biochemical assays to complex cellular and selectivity profiling to ensure potency, cell permeability, and specificity.
Caption: A typical workflow for kinase inhibitor validation.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and comparing data. Below are protocols for key assays used to characterize DCLK1 inhibitors.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibition of purified DCLK1 enzyme activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Objective: To determine the IC₅₀ value of an inhibitor against DCLK1.
-
Materials:
-
Purified, recombinant active DCLK1 kinase domain.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.2 mM DTT, 0.1 mg/mL BSA).
-
Peptide substrate (e.g., Autocamtide II or a DCLK1-specific peptide).
-
[γ-³³P]-ATP.
-
Test inhibitors (e.g., DCLK1-IN-1) serially diluted in DMSO.
-
Phosphocellulose paper and wash buffer (e.g., phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified DCLK1 enzyme, and the peptide substrate.
-
Add serially diluted inhibitor or DMSO (vehicle control) to the reaction wells and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]-ATP (final ATP concentration should be near the Kₘ for the enzyme, e.g., 50 µM).[3]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay quantifies inhibitor binding to a target protein within intact, living cells.[3]
-
Objective: To confirm target engagement and determine the cellular IC₅₀.
-
Materials:
-
Mammalian cells (e.g., HCT116) transiently or stably expressing a DCLK1-NanoLuc® fusion protein.[3]
-
NanoBRET™ Tracer molecule that binds DCLK1.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
Test inhibitors (e.g., DCLK1-IN-1).
-
Plate reader capable of measuring filtered luminescence.
-
-
Procedure:
-
Seed the DCLK1-NanoLuc® expressing cells into a white-bottom 96-well plate and allow them to attach overnight.
-
Treat the cells with serially diluted test inhibitor or DMSO control for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ Tracer to all wells at a fixed concentration.
-
Add the Nano-Glo® Substrate to initiate the luminescent reaction.
-
Measure the luminescence signal at two wavelengths: one for the Donor (NanoLuc®, ~460 nm) and one for the Acceptor (Tracer, >600 nm).
-
Calculate the raw BRET ratio by dividing the Acceptor signal by the Donor signal.
-
Normalize the data to the DMSO control and plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀.
-
Protocol 3: Kinome-wide Selectivity Profiling (KINOMEscan™)
This is a competition-based binding assay used to determine the selectivity of an inhibitor against a large panel of kinases.[2]
-
Objective: To assess the specificity of an inhibitor across the human kinome.
-
Methodology Overview:
-
A library of human kinases, individually tagged with DNA, is immobilized on a solid support.
-
The test inhibitor (e.g., LRRK2-IN-1) is added at a fixed concentration (e.g., 1 µM or 10 µM) along with an immobilized, ATP-site directed ligand (probe).
-
The inhibitor competes with the probe for binding to the ATP site of each kinase.
-
The amount of kinase bound to the solid support via the probe is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A low qPCR signal indicates strong binding of the test inhibitor, which prevented the kinase from binding to the probe.
-
Results are typically reported as "% of DMSO control," where a lower percentage signifies stronger binding and potential inhibition. A selectivity score can be calculated by dividing the number of kinases bound by the total number of kinases tested.[2]
-
Summary and Conclusion
The choice between LRRK2-IN-1 and DCLK1-IN-1 for DCLK1 inhibition depends critically on the research question.
-
LRRK2-IN-1 is a potent inhibitor of DCLK1 kinase activity (IC₅₀ = 2.61 nM). However, its significant activity against LRRK2, DCLK2, MAPK7, and other kinases makes it a multi-targeted inhibitor .[2] Phenotypes observed using LRRK2-IN-1 cannot be unequivocally attributed to DCLK1 inhibition without further validation, such as using genetic knockdown or a more selective compound.
-
DCLK1-IN-1 represents a significant advancement, demonstrating high potency for DCLK1 (IC₅₀ = 57.2 nM) and exquisite selectivity across the kinome.[3] It was specifically designed as a chemical probe to enable the precise dissection of DCLK1-dependent signaling pathways. For experiments aiming to understand the specific role of DCLK1's kinase function in cancer biology, DCLK1-IN-1 is the superior tool .
For drug development professionals, the journey from a multi-targeted compound like LRRK2-IN-1 to a selective probe like DCLK1-IN-1 exemplifies the modern drug discovery process, where achieving high target specificity is paramount to reducing off-target effects and validating the therapeutic hypothesis.
References
- 1. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DCLK1-IN-1 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCLK1 Inhibitor Selectivity: Dclk1-IN-1 vs. XMD8-92
For researchers in oncology and drug development, the precise targeting of protein kinases is paramount. Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in various cancers, particularly in the context of cancer stem cells. This guide provides a detailed comparison of the selectivity of two key chemical probes used to study DCLK1: Dclk1-IN-1 and XMD8-92. The following analysis is based on publicly available experimental data to aid researchers in selecting the appropriate tool for their studies.
This guide will delve into the quantitative selectivity profiles of each inhibitor, detail the experimental methodologies used for their characterization, and illustrate the key signaling pathways influenced by DCLK1.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is crucial for attributing a biological effect to the inhibition of the intended target. The following table summarizes the reported binding affinities and inhibitory concentrations of Dclk1-IN-1 and XMD8-92 against a panel of kinases. It is important to note that the data is compiled from various experimental sources and assays, and direct comparison of absolute values should be made with caution.
| Target Kinase | Dclk1-IN-1 | XMD8-92 | Assay Type |
| DCLK1 | IC₅₀: 57.2 nM | Kᵢ: Not widely reported, but active | Biochemical Kinase Assay |
| Kᵈ: 109 nM | Isothermal Titration Calorimetry (ITC) | ||
| IC₅₀: 9.5 nM | KINOMEscan Binding Assay | ||
| DCLK2 | IC₅₀: 103 nM | Kᵈ: 190 nM | Biochemical Kinase Assay / KINOMEscan |
| ERK5 (BMK1) | Weakly active | Kᵈ: 80 nM | KiNativ / KINOMEscan |
| LRRK2 | Weakly active | Potent inhibitor | Biochemical Kinase Assay |
| BRD4 (Bromodomain) | No significant activity | Kᵈ: 170 nM (BRD4(1)) | KINOMEscan / Biochemical Assay |
| TNK1 | Not reported | Kᵈ: 890 nM | KINOMEscan |
| PLK4 | Not reported | Kᵈ: 600 nM | KINOMEscan |
Note on Dclk1-IN-4: Extensive literature searches for a distinct DCLK1 inhibitor named "this compound" did not yield specific selectivity data. The highly selective inhibitor developed as a chemical probe for DCLK1 is consistently referred to as Dclk1-IN-1. Therefore, this guide focuses on Dclk1-IN-1 as the selective counterpart to XMD8-92.
Summary of Selectivity:
The data clearly illustrates that Dclk1-IN-1 is a highly selective inhibitor for DCLK1 and its close homolog DCLK2.[1][2] KINOMEscan profiling at a concentration of 1 µM showed that Dclk1-IN-1 exclusively inhibited DCLK1 and DCLK2 to below 10% of the control signal across a panel of 489 human kinases.[2]
In contrast, XMD8-92 is a multi-targeted inhibitor.[3] Originally developed as an inhibitor of ERK5 (also known as BMK1), it also potently inhibits the bromodomain-containing protein BRD4 and other kinases such as DCLK2, TNK1, and PLK4.[4][5] This polypharmacology makes it challenging to attribute cellular effects solely to the inhibition of DCLK1 when using XMD8-92.
DCLK1 Signaling Pathways
DCLK1 is implicated in several critical oncogenic signaling pathways, primarily related to cancer stem cell maintenance, epithelial-to-mesenchymal transition (EMT), and tumor progression. The diagram below illustrates the central role of DCLK1 in these pathways.
Caption: DCLK1 signaling network in cancer.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on a variety of robust experimental assays. Below are detailed methodologies for the key experiments cited in this guide.
KINOMEscan™ Competition Binding Assay
This assay measures the binding affinity of a compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP.
Experimental Workflow:
Caption: KINOMEscan experimental workflow.
Methodology:
-
Assay Preparation: A specific kinase, tagged with a unique DNA identifier, is incubated with the test compound (e.g., Dclk1-IN-1 or XMD8-92) and an immobilized, active-site directed ligand.
-
Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Separation and Quantification: The immobilized ligands (with bound kinase) are separated from the unbound components. The amount of bound kinase is then quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
KiNativ™ Cellular Kinase Inhibition Assay
This method measures the ability of a compound to inhibit the activity of kinases within a cellular lysate, providing a more physiologically relevant context.
Experimental Workflow:
Caption: KiNativ experimental workflow.
Methodology:
-
Cell Lysis and Inhibitor Treatment: Cells are lysed to release their native kinases. The cell lysate is then incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A biotinylated acyl phosphate of ATP or ADP is added to the lysate.[6] This probe covalently binds to the conserved lysine residue in the ATP-binding pocket of active kinases. If a kinase is inhibited by the test compound, its ATP-binding site will be occupied, preventing the probe from binding.
-
Proteomic Sample Preparation: The proteins in the lysate are digested into peptides. The biotinylated peptides (from active kinases) are then enriched using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.[7]
-
Data Analysis: A reduction in the signal for a particular kinase-derived peptide in the inhibitor-treated sample compared to the control indicates inhibition of that kinase.
Radiometric (³³P-ATP) Biochemical Kinase Assay
This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Methodology:
-
Reaction Setup: The purified kinase of interest, a specific substrate (peptide or protein), and the test inhibitor are combined in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ³³P-labeled ATP. The kinase catalyzes the transfer of the radiolabeled gamma-phosphate from ATP to the substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a strong acid or denaturing agent.
-
Separation: The phosphorylated substrate is separated from the unreacted ³³P-ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the phosphorylated substrate, followed by washing away the unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The kinase activity is calculated based on the amount of incorporated radioactivity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor, allowing for the calculation of an IC₅₀ value.
Conclusion
The choice between Dclk1-IN-1 and XMD8-92 as chemical probes for studying DCLK1 depends critically on the experimental question. For studies aiming to specifically elucidate the cellular functions of DCLK1 kinase activity, the highly selective nature of Dclk1-IN-1 makes it the superior choice. Its limited off-target profile provides greater confidence that the observed biological effects are a direct result of DCLK1/2 inhibition.
XMD8-92 , due to its activity against multiple kinases including ERK5 and the bromodomain BRD4, should be used with caution in studies focused on DCLK1. While it can inhibit DCLK1, its pleiotropic effects complicate the interpretation of results. However, it may be a useful tool for studying the combined inhibition of its various targets.
Researchers should carefully consider the selectivity data presented in this guide and choose the inhibitor that best suits the specific needs of their investigation into the role of DCLK1 in health and disease.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Validating Dclk1-IN-4 On-Target Effects Through siRNA Knockdown of DCLK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the small molecule inhibitor Dclk1-IN-4 with the effects of small interfering RNA (siRNA) knockdown of Doublecortin-like kinase 1 (DCLK1). The data presented here, compiled from multiple studies, serves to validate that the pharmacological inhibition of DCLK1 by this compound phenocopies the genetic silencing of the DCLK1 gene, confirming its on-target activity. This is crucial for researchers investigating DCLK1's role in cancer and for the development of DCLK1-targeted therapies.
Introduction to DCLK1
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has emerged as a significant therapeutic target in various cancers, including colorectal, pancreatic, and non-small cell lung cancer.[1][2][3] It is recognized as a marker for tumor stem cells and plays a crucial role in promoting tumorigenesis, metastasis, and resistance to chemotherapy.[2][3] DCLK1 exerts its influence through various signaling pathways, including Notch, Wnt/β-catenin, and RAS.[1][3] Given its central role in cancer progression, both genetic and pharmacological inhibition of DCLK1 are key research strategies.
Comparison of this compound and DCLK1 siRNA Effects
The following tables summarize the comparative effects of this compound and DCLK1 siRNA on key cellular processes and signaling pathways implicated in cancer. The data demonstrates a consistent correlation between the outcomes of pharmacological inhibition and genetic knockdown, thereby validating the on-target effects of this compound.
Table 1: Effects on Cancer Cell Phenotypes
| Phenotype | This compound (DCLK1-IN-1) Treatment | DCLK1 siRNA Knockdown | Supporting Evidence |
| Proliferation/Viability | Reduced cell proliferation. | Decreased cell proliferation by 40-50% and colony-forming ability by 60-80% in NSCLC cells.[4] | [4][5][6] |
| Migration & Invasion | Significantly reduced cell migration and invasion in ovarian cancer cells.[6] | Significantly decreased migration and invasion of NSCLC and RCC cells.[4][7] | [4][6][7] |
| Stemness/Self-Renewal | Downregulates pluripotency factors.[8] | Abrogated secondary spheroid formation in NSCLC cells and downregulated pluripotency factors (NANOG, KLF4, OCT4, SOX-2).[4][9] | [4][8][9] |
| Chemoresistance | Resensitizes cisplatin-resistant ovarian cancer cells to cisplatin.[6] | In cisplatin-resistant NSCLC cells, combination with low-dose cisplatin resulted in >90% cell death.[4] | [4][6] |
| Epithelial-Mesenchymal Transition (EMT) | Reduced EMT in cisplatin-resistant ovarian cancer spheroids.[6] | Downregulated EMT factor expression in RCC cells.[7] | [6][7] |
Table 2: Effects on DCLK1-Associated Signaling Pathways
| Signaling Pathway/Molecule | This compound (DCLK1-IN-1) Treatment | DCLK1 siRNA Knockdown | Supporting Evidence |
| DCLK1 Expression/Activity | Strongly inhibits DCLK1 phosphorylation.[8] | Reduces DCLK1 mRNA and protein expression by 50-60%.[4][7][10] | [4][7][8][10] |
| Notch Signaling | Inhibition of DCLK1 with LRRK2-in-1 (another DCLK1 inhibitor) downregulated NICD, HES1, HES5, and HEY1.[5] | Depletion of DCLK1 substantially downregulated the expression of NICD and its downstream targets HES1, HES5, and HEY1.[5] | [5] |
| TGFβ Signaling | Significantly reduced TGFβ signaling in cisplatin-resistant ovarian cancer spheroids.[6] | Not explicitly detailed in the provided search results. | [6] |
| Pluripotency Factors (c-MYC, etc.) | Downregulates c-MYC in RCC cell lines.[8] | Knockdown of DCLK1 inhibited the β-catenin/c-Myc pathway in esophageal squamous cell carcinoma.[3] | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in this guide.
DCLK1 siRNA Knockdown Protocol
This protocol outlines the general steps for transiently silencing DCLK1 expression in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, Caki-2, NSCLC cell lines) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute DCLK1-specific siRNA and a non-targeting scramble siRNA (siSCR) control in serum-free medium. In parallel, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess DCLK1 mRNA and protein levels using real-time quantitative PCR (RT-qPCR) and Western blotting, respectively.[7][10][11]
Western Blot Analysis for DCLK1 and Pathway Proteins
This protocol is used to quantify protein expression levels post-treatment with this compound or DCLK1 siRNA.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DCLK1 and other proteins of interest (e.g., GAPDH as a loading control) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Visualizing the Workflow and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for validating this compound's on-target effects and the central role of DCLK1 in key cancer-related signaling pathways.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of DCLK1-IN-4 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor DCLK1-IN-4 and its precursors with genetic models (knockdown and knockout) for studying the function of Doublecortin-like kinase 1 (DCLK1), a key regulator in cancer stemness and progression. The data presented is collated from multiple studies to offer an objective overview of the phenotypic and molecular outcomes of DCLK1 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of DCLK1 inhibition through pharmacological and genetic approaches on various cancer cell phenotypes.
Table 1: Effects on Colorectal Cancer (CRC) Cell Lines
| Parameter | Pharmacological Inhibition (DCLK1-IN-1) | Genetic Inhibition (Knockdown/Knockout) | Cell Line | Source |
| Cell Viability/Growth | IC50: 3.842 µM (HCT116), 3.620 µM (hCRC#1) | Significant reduction in colony formation (siRNA) | HCT116, hCRC#1 | [1] |
| Apoptosis | Significant increase at 3 µM | Increased apoptosis (siRNA) | HCT116 | [1][2] |
| Migration | Significant reduction at 1 µM | Significant inhibition (siRNA) | HCT116 | [1][2] |
| Invasion | Not explicitly quantified | Significant inhibition (siRNA) | HCT116 | [2] |
| Spheroid Formation | Not explicitly quantified | Significant inhibition (siRNA) | HCT-116, SW-48 | [2] |
| XRCC5 Phosphorylation | Significantly reduced | Decreased upon DCLK1-B KO/KD or DCLK1-A KD | HCT116 | [1] |
| COX2 Expression | Decreased | Decreased upon DCLK1-B KO or DCLK1-A KD | HCT116 | [1] |
Table 2: Effects on Renal Cell Carcinoma (RCC) and Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Parameter | Pharmacological Inhibition (DCLK1-IN-1) | Genetic Inhibition (siRNA Knockdown) | Cell Line(s) | Source(s) |
| DCLK1 Phosphorylation | Strong decrease in pSer337 | - | ACHN, 786-O, CAKI-1 (RCC) | [3] |
| Colony Formation | Significantly reduced | 60%-80% reduction (NSCLC) | ACHN, 786-O, CAKI-1 (RCC); H460, A549, H1299 (NSCLC) | [3][4] |
| Migration | Significantly decreased | 50%-60% decrease (NSCLC) | ACHN, 786-O, CAKI-1 (RCC); H460, A549, H1299 (NSCLC) | [3][4] |
| Invasion | Significantly decreased | 50%-60% decrease (NSCLC) | ACHN, 786-O, CAKI-1 (RCC); H460, A549, H1299 (NSCLC) | [3][4] |
| Spheroid Formation | Potent inhibition | 80%-90% reduction (NSCLC) | ACHN, 786-O, CAKI-1 (RCC); H460, A549, H1299 (NSCLC) | [3][4] |
| EMT/CSC Markers | Downregulation of c-MET, c-MYC, N-Cadherin | Decreased expression of LGR5, CD44, BMI1, SOX2, NANOG, OCT4 (NSCLC) | ACHN, 786-O, CAKI-1 (RCC); H460, A549, H1299 (NSCLC) | [3][4] |
Experimental Protocols
Pharmacological Inhibition with DCLK1-IN-1
A selective DCLK1 inhibitor, DCLK1-IN-1, which is a close analog of this compound, is utilized to probe the kinase-dependent functions of DCLK1.
-
Cell Treatment: Colorectal cancer cell lines (HCT116 and patient-derived hCRC#1) are treated with varying concentrations of DCLK1-IN-1. The half-maximal inhibitory concentration (IC50) for cell growth is determined after a specified incubation period (e.g., 72 hours). For migration and apoptosis assays, specific concentrations (e.g., 1 µM for migration, 3 µM for apoptosis) are used.
-
Kinase Activity Assay: The in vitro kinase activity of DCLK1 is measured in the presence of DCLK1-IN-1 to determine its IC50 value for kinase inhibition, which was found to be 143 nM.[1]
-
Western Blot Analysis: To assess the effect on downstream signaling, cells are treated with DCLK1-IN-1, and protein lysates are analyzed by Western blot for phosphorylated and total levels of target proteins like XRCC5.[1]
Genetic Inhibition of DCLK1
1. siRNA-mediated Knockdown:
-
Transfection: Colorectal cancer cells (HCT-116) are seeded in 6-well plates. Once they reach 60-70% confluency, they are transfected with DCLK1-specific siRNA (5 nM) or a scramble control siRNA using a suitable transfection reagent.[5]
-
Verification of Knockdown: The efficiency of DCLK1 knockdown is confirmed at both the mRNA and protein levels after a specified time (e.g., 48-72 hours) using RT-qPCR and Western blotting, respectively.[5]
-
Phenotypic Assays: Following confirmation of knockdown, functional assays such as colony formation, migration, invasion, and apoptosis assays are performed. For instance, in a colony formation assay, transfected cells are re-plated at a low density and allowed to form colonies, which are then stained and counted.[5]
2. CRISPR/Cas9-mediated Knockout:
-
gRNA Design and Cloning: Single guide RNAs (sgRNAs) specifically targeting the DCLK1 gene are designed and cloned into a lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2).[6]
-
Lentivirus Production and Transduction: The constructed plasmids are co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles. The harvested virus is then used to infect the target cancer cell line (e.g., BT474).[6]
-
Selection of Knockout Cells: Infected cells are selected using an appropriate antibiotic (e.g., puromycin) to establish a stable DCLK1 knockout cell line.[6]
-
Validation: The complete knockout of DCLK1 expression is confirmed by Western blot and genomic sequencing.
Visualizations
DCLK1 Signaling Pathway and Points of Intervention
Caption: DCLK1 signaling pathway and intervention points.
Experimental Workflow for Cross-Validation
Caption: Cross-validation experimental workflow.
Logical Comparison of Outcomes
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 plays an important role in colorectal cancer tumorgenesis through the regulation of miR-200c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 4. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Dclk1-IN-4: A Precision Tool Outshining Broader Spectrum DCLK1 Inhibitors in Cancer Research
For researchers in oncology and drug development, the selective targeting of cancer stem cell markers is a critical frontier. Doublecortin-like kinase 1 (DCLK1) has emerged as a key player in tumorigenesis and therapy resistance. A comparative analysis of the selective DCLK1 inhibitor, Dclk1-IN-4, against its non-selective counterparts reveals significant advantages in specificity and clarity of experimental outcomes, positioning it as a superior tool for dissecting DCLK1 signaling and developing targeted cancer therapies.
This compound is a potent and selective inhibitor of DCLK1, a protein kinase implicated in the regulation of multiple pro-survival signaling pathways in cancer stem cells.[1][2][3] Unlike non-selective inhibitors such as LRRK2-IN-1 and XMD8-92, which exhibit off-target effects on kinases like LRRK2 and ERK5, as well as bromodomains (BRD4), this compound provides a more precise means to investigate the specific roles of DCLK1.[3][4][5] This selectivity is crucial for obviating confounding effects and ensuring that observed anti-cancer activities can be confidently attributed to the inhibition of DCLK1.
Efficacy Profile: A Head-to-Head Comparison
The superior selectivity of this compound translates to a more defined efficacy profile. While both selective and non-selective inhibitors have demonstrated anti-cancer effects, the interpretation of data from non-selective inhibitors is often complicated by their pleiotropic actions.
| Inhibitor | Target(s) | IC50 (DCLK1) | Off-Target IC50/Kd | Cell-Based Assay Efficacy | In Vivo Efficacy |
| This compound | DCLK1 | 57 nM [3] | >100-fold selectivity vs. other kinases[3] | Minimal effects on 2D cell viability; potent against 3D organoids[3] | Reduces tumor growth in patient-derived xenograft models[6] |
| LRRK2-IN-1 | DCLK1, LRRK2 | 186 nM[7] | LRRK2 (WT): 13 nM, LRRK2 (G2019S): 6 nM[1] | Inhibits proliferation and migration; induces apoptosis[8] | Decreases tumor volume in xenograft models[1] |
| XMD8-92 | DCLK1, ERK5, BRD4 | 716 nM[7] | ERK5: 80 nM (Kd), BRD4: 190 nM (Kd) | Inhibits proliferation and angiogenesis[4] | Inhibits pancreatic tumor xenograft growth[4] |
Delving into the Mechanisms: DCLK1 Signaling Pathways
DCLK1 is a central node in a complex network of signaling pathways that drive cancer progression. Its inhibition by this compound allows for the precise interrogation of these pathways, which include key oncogenic cascades.
Caption: DCLK1 is a critical downstream effector of oncogenic KRAS and regulates multiple pathways promoting cancer stemness, proliferation, metastasis, and chemoresistance.
Experimental Workflow: From Benchtop to In Vivo Models
The evaluation of DCLK1 inhibitors typically follows a standardized workflow designed to assess their biochemical potency, cellular activity, and in vivo efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of DCLK1 inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against DCLK1 kinase activity.
Methodology:
-
Recombinant DCLK1 protein is incubated with a specific peptide substrate and ATP.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like mobility shift assays or radiometric assays with ³³P-labeled ATP.[2][3]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[5]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered systemically (e.g., intraperitoneally or orally) according to a predetermined dosing schedule.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further biomarker analysis (e.g., immunohistochemistry for DCLK1 and proliferation markers).[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
It is highly probable that the query "Dclk1-IN-4" contains a typographical error and the intended compound of interest is the well-characterized and selective DCLK1 inhibitor, DCLK1-IN-1. This guide will focus on assessing the specificity of DCLK1-IN-1 against related kinases.
Introduction
Doublecortin-like kinase 1 (DCLK1), a member of the Ca2+/calmodulin-dependent protein kinase (CAMK) superfamily, has garnered significant attention as a therapeutic target in oncology.[1] Its role in promoting tumor growth and regulating cancer stem cells underscores the need for selective inhibitors to dissect its biological functions and for potential clinical applications. DCLK1-IN-1 has emerged as a potent and highly selective inhibitor of DCLK1 and its close homolog, DCLK2.[2][3] This guide provides a comprehensive comparison of the specificity of DCLK1-IN-1 against a panel of related kinases, supported by robust experimental data and detailed methodologies.
Data Presentation: Inhibitory Activity of DCLK1-IN-1
The inhibitory potency of DCLK1-IN-1 has been rigorously evaluated using multiple assay platforms. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| DCLK1 | KINOMEscan Binding Assay | 9.5 | [2] |
| 33P-labeled ATP Kinase Assay | 57.2 | [3][4] | |
| NanoBRET Cellular Target Engagement | 279 | [2] | |
| DCLK2 | KINOMEscan Binding Assay | 31 | [2][3] |
| 33P-labeled ATP Kinase Assay | 103 | [3][4] | |
| ERK5 | KiNativ in cell lysates (at 2.5 µM) | 37.9% inhibition | [5] |
| LRRK2 | Not specified | No significant activity | [4] |
| ACK1 | Not specified | No significant activity | [4] |
| Panel of 468 Kinases | KINOMEscan (at 1 µM) | Highly selective for DCLK1/DCLK2 | [6] |
Experimental Protocols
The high specificity of DCLK1-IN-1 has been established through a variety of well-defined experimental methods. The following sections detail the protocols for the key assays referenced in this guide.
Radiolabeled ATP Kinase Assay ([³³P]-ATP)
This assay provides a direct measurement of the kinase's enzymatic activity by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
Principle: The kinase reaction is conducted in the presence of [γ-³³P]ATP. The phosphorylated substrate is subsequently separated from the unincorporated radiolabeled ATP, and the radioactivity incorporated into the substrate, which is directly proportional to the kinase activity, is measured.
Protocol:
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and a substrate peptide.
-
Kinase and Inhibitor Incubation: The purified kinase (e.g., recombinant DCLK1) is pre-incubated with serially diluted concentrations of DCLK1-IN-1.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is often kept near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by spotting the mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed multiple times to remove any unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity transferred to the substrate, which is now bound to the paper, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[7][8][9][10]
KINOMEscan® Competition Binding Assay
This high-throughput screening platform assesses the binding affinity of a compound against a large panel of kinases.
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is measured using a quantitative PCR (qPCR) amplification of a DNA tag that is fused to the kinase. A reduced signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase.[6]
LanthaScreen® Eu Kinase Binding Assay
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the binding of an inhibitor to a kinase.
Principle: The assay is based on the binding of a fluorescently labeled tracer to a kinase that is tagged with a europium (Eu)-labeled anti-tag antibody. The close proximity of the donor (Eu) and acceptor (tracer) fluorophores upon binding results in a high FRET signal. A test compound that binds to the kinase's active site will displace the fluorescent tracer, leading to a reduction in the FRET signal.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving DCLK1 and a typical workflow for a kinase inhibition assay.
Caption: DCLK1 Signaling Pathways in Cancer.[11][12][13][14][15]
Caption: Experimental Workflow for a Radiolabeled Kinase Inhibition Assay.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Dclk1-IN-1
For researchers, scientists, and drug development professionals utilizing the selective DCLK1/2 inhibitor, Dclk1-IN-1, ensuring proper handling and disposal is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Dclk1-IN-1, alongside key safety data and experimental context. It is important to note that the compound referred to as "Dclk1-IN-4" is likely a typographical error for the well-documented research chemical "Dclk1-IN-1," and the following information pertains to the latter.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of Dclk1-IN-1, a crucial reference for handling and storage.
| Property | Value | Reference |
| Molecular Weight | 527.55 g/mol | |
| Formula | C₂₆H₂₈F₃N₇O₂ | [1] |
| CAS Number | 2222635-15-4 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and Acetonitrile | [1][2] |
| Storage Temperature | -20°C | [2] |
| Appearance | Not Determined | [3] |
| Melting Point | Undetermined | [3] |
| Boiling Point | Undetermined | [3] |
Proper Disposal Procedures for Dclk1-IN-1
According to the available Safety Data Sheet (SDS), Dclk1-IN-1 is not classified as a hazardous substance under the Globally Harmonized System (GHS)[3]. However, it is imperative to follow standard laboratory best practices for chemical waste disposal to ensure safety and regulatory compliance. Do not allow the substance to enter sewers or surface and ground water[3].
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including standard laboratory gloves, a lab coat, and safety glasses.
-
Decontamination of Empty Vials:
-
Rinse the empty vial with a suitable laboratory solvent in which Dclk1-IN-1 is soluble, such as DMSO or acetonitrile.
-
Collect the solvent rinseate for proper chemical waste disposal. Repeat this process three times to ensure thorough decontamination.
-
The decontaminated vial can then be disposed of as regular laboratory glass waste.
-
-
Disposal of Unused or Waste Dclk1-IN-1 (Solid):
-
Collect all solid waste containing Dclk1-IN-1 in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
The label should include the chemical name ("Dclk1-IN-1"), CAS number (2222635-15-4), and the approximate amount.
-
-
Disposal of Dclk1-IN-1 in Solution:
-
Solutions of Dclk1-IN-1 should be collected in a labeled container for liquid chemical waste.
-
The label must clearly identify the solvent and the solute (Dclk1-IN-1), along with its concentration.
-
Do not mix with incompatible waste streams.
-
-
Waste Collection and Storage:
-
Store the designated waste containers in a secure, well-ventilated area, away from general laboratory traffic, pending collection.
-
Follow your institution's specific guidelines for the storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS personnel with the Safety Data Sheet for Dclk1-IN-1 upon request.
-
Experimental Context: Dclk1-IN-1 Signaling Pathway
Dclk1-IN-1 is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and DCLK2[4]. DCLK1 is a serine/threonine kinase that plays a significant role in microtubule polymerization and is implicated in the progression of various cancers, including gastrointestinal and pancreatic cancers[5][6]. The diagram below illustrates the simplified logical workflow for the proper disposal of Dclk1-IN-1.
Caption: Logical workflow for the proper disposal of Dclk1-IN-1.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult your local EHS office for detailed requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DCLK1-IN-1 - Immunomart [immunomart.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
